CdnP-IN-1
Description
Properties
IUPAC Name |
2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-3-11-8-12-16(24-11)18-10-20(17(12)22)9-15(21)19-13-6-4-5-7-14(13)23-2/h4-8,10H,3,9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEASKMQXRYFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN(C2=O)CC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the mechanism of action of CdnP-IN-1?
No Information Available for CdnP-IN-1
An extensive search for the compound "this compound" has yielded no specific information regarding its mechanism of action, quantitative data, or associated experimental protocols. The name does not appear in the currently available scientific literature or public databases.
This suggests that "this compound" may be a very new or proprietary compound not yet disclosed in public forums, a misnomer, or a hypothetical substance. As a result, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental methodologies, or create the requested visualizations related to its biological activity.
For researchers, scientists, and drug development professionals seeking information on novel compounds, it is recommended to consult proprietary databases, recent patent filings, or materials from specialized scientific conferences that may not yet be indexed in public search engines.
To provide a framework for how such a technical guide would be structured if data were available, the following sections outline the typical components that would be included.
Hypothetical Structure of a Technical Guide for a Kinase Inhibitor
Should information on a compound like "this compound" become available, a technical guide would typically include the following sections:
Introduction
A brief overview of the compound, its therapeutic area of interest, and the biological rationale for its development. This would include the target protein or pathway and its relevance to disease.
Mechanism of Action
This section would detail the molecular interactions of the compound. For a hypothetical kinase inhibitor, this would involve:
-
Primary Target(s): The specific kinase(s) that the compound inhibits.
-
Binding Mode: Whether the compound is a competitive, non-competitive, or uncompetitive inhibitor, and if it binds to the active or an allosteric site.
-
Signaling Pathway Modulation: A description of the downstream cellular signaling pathways affected by the inhibition of the target kinase.
A diagram illustrating the affected signaling pathway would be provided. For example, if "this compound" were an inhibitor of a key kinase in the Notch signaling pathway, the diagram would depict the canonical pathway and indicate the point of inhibition.
Example Signaling Pathway Diagram (Hypothetical)
Quantitative Data
All relevant quantitative data would be presented in tabular format for clarity and ease of comparison.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Ki (nM) | Assay Type |
|---|---|---|---|
| Kinase A | Data | Data | Biochemical Assay |
| Kinase C | Data | Data | Biochemical Assay |
| Cell Line X | Data | - | Cell-based Assay |
| Cell Line Y | Data | - | Cell-based Assay |
Table 2: Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM |
|---|---|
| Kinase B | Data |
| Kinase D | Data |
| Kinase E | Data |
Experimental Protocols
This section would provide detailed methodologies for the key experiments cited.
Example Experimental Protocol: Kinase Inhibition Assay
-
Reagents: Recombinant human Kinase A, ATP, substrate peptide, this compound (in DMSO), assay buffer.
-
Procedure:
-
A dilution series of this compound is prepared in assay buffer.
-
Kinase A and the substrate peptide are added to a 384-well plate.
-
The this compound dilutions are added to the wells, and the plate is incubated for 15 minutes at room temperature.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for 60 minutes at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence resonance energy transfer).
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
An experimental workflow diagram would also be included.
Example Experimental Workflow Diagram
Conclusion
A summary of the key findings and their implications for future research and development.
Until information about "this compound" becomes publicly available, the generation of a specific and accurate technical guide is not feasible.
An In-depth Technical Guide to CdnP-IN-1: A Novel Inhibitor of Mycobacterium tuberculosis Cyclic Dinucleotide Phosphodiesterase
For Researchers, Scientists, and Drug Development Professionals
Abstract
CdnP-IN-1 has been identified as a potent and selective non-nucleotide inhibitor of the Mycobacterium tuberculosis (Mtb) cyclic dinucleotide phosphodiesterase (CdnP), an enzyme pivotal for the bacterium's evasion of the host immune system. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis pathway of this compound. It includes a detailed summary of its quantitative data, experimental protocols for its characterization, and a visual representation of its role in the relevant signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics against tuberculosis.
Discovery and Overview
This compound, also known as compound c82, was discovered through a high-throughput screening of small molecule libraries aimed at identifying inhibitors of the Mtb CdnP enzyme.[1] This enzyme plays a crucial role in the pathogenesis of tuberculosis by hydrolyzing cyclic dinucleotides (CDNs), such as cyclic di-AMP (c-di-AMP) and cyclic GMP-AMP (cGAMP), which are key signaling molecules in both the bacterium and the host.[2][3] By degrading these CDNs, CdnP helps Mtb to dampen the host's innate immune response, particularly the STING (Stimulator of Interferon Genes)-dependent type I interferon (IFN) pathway.[4][5] this compound represents a promising lead compound for the development of host-directed therapies that could enhance the immune system's ability to combat Mtb infection.
Physicochemical Properties of this compound [4]
| Property | Value |
| Molecular Formula | C17H17N3O3S |
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | 2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide |
| XLogP3 | 2.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 99.2 Ų |
Synthesis Pathway
While the discovery of this compound was the result of high-throughput screening of existing compound libraries, a detailed, step-by-step chemical synthesis protocol for its de novo production is not extensively described in the currently available scientific literature. The identification was based on screening pre-existing chemical entities rather than a targeted synthetic effort.
However, based on its chemical structure, a plausible retro-synthetic analysis suggests a multi-step synthesis.
Caption: Retrosynthetic analysis of this compound.
A potential forward synthesis would likely involve the construction of the 6-ethyl-thieno[2,3-d]pyrimidin-4(3H)-one core, followed by N-alkylation with a suitable N-(2-methoxyphenyl)acetamide derivative.
Mechanism of Action and Signaling Pathway
This compound functions by directly inhibiting the enzymatic activity of the Mycobacterium tuberculosis CdnP. This phosphodiesterase is responsible for the hydrolysis of cyclic dinucleotides, including the bacterial second messenger c-di-AMP and the host-derived second messenger cGAMP.[3] These cyclic dinucleotides are potent activators of the host's innate immune system through the cGAS-STING pathway.
The signaling cascade is initiated when Mtb infection leads to the presence of bacterial DNA in the host cell cytosol. This cytosolic DNA is detected by the enzyme cyclic GMP-AMP synthase (cGAS), which then synthesizes cGAMP. Both cGAMP and bacterial-derived c-di-AMP bind to and activate the STING protein located on the endoplasmic reticulum. Activated STING translocates to the Golgi apparatus and recruits TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, leading to an antiviral and antibacterial state.
Mtb employs CdnP as a virulence factor to counteract this host defense mechanism. CdnP hydrolyzes both c-di-AMP and cGAMP, thereby reducing the activation of STING and suppressing the subsequent type I IFN response.[4][5] By inhibiting CdnP, this compound prevents the degradation of these crucial second messengers, leading to enhanced STING activation and a more robust host immune response against the bacteria.
Caption: this compound inhibits Mtb CdnP, restoring host immune signaling.
Quantitative Data
This compound has been characterized by its inhibitory potency against Mtb CdnP and its selectivity against other phosphodiesterases.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | Organism/Source | IC50 (µM) | Reference |
| CdnP | Mycobacterium tuberculosis | ~18 | [1] |
| Yybt | Bacillus subtilis | No Inhibition | [1] |
| RocR | Pseudomonas aeruginosa | No Inhibition | [1] |
| GBS-CdnP | Streptococcus agalactiae | No Inhibition | [1] |
| Poxin | Viral | No Inhibition | [1] |
| ENPP1 | Mammalian | No Inhibition | [1] |
Experimental Protocols
The following protocols are based on methodologies described in the literature for the characterization of CdnP inhibitors.
High-Throughput Enzymatic Activity Assay for CdnP Inhibition[6]
This assay is designed to identify and characterize inhibitors of Mtb CdnP by measuring the hydrolysis of c-di-AMP. The assay utilizes the fluorescent properties of coralyne, which binds to c-di-AMP and is protected from fluorescence quenching by halide ions. Hydrolysis of c-di-AMP by CdnP leads to a decrease in fluorescence.
Materials:
-
Purified Mtb CdnP enzyme
-
This compound or other test compounds dissolved in DMSO
-
c-di-AMP substrate
-
Coralyne
-
Potassium iodide (KI)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MnCl₂
-
Black 96-well microplates
-
Fluorescence microplate reader (λex = 420 nm, λem = 475 nm)
Procedure:
-
Pre-incubation: In a suitable microplate, pre-incubate 100 nM of CdnP enzyme with the desired concentration of this compound (or other test compounds) in Assay Buffer for 30 minutes at room temperature. A DMSO control (negative control) should be included.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing c-di-AMP, coralyne, and KI to the pre-incubation mixture. The final concentrations in the reaction should be approximately 15 µM c-di-AMP, 100 µM coralyne, and 10 mM KI.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at 37°C for 30 minutes. The rate of fluorescence decrease is proportional to the CdnP enzymatic activity.
-
Data Analysis: Calculate the percentage of inhibition by comparing the reaction rates of the wells containing this compound to the DMSO control wells. For IC50 determination, perform the assay with a serial dilution of this compound and fit the data to a dose-response curve.
Caption: High-throughput screening workflow for CdnP inhibitors.
Conclusion
This compound is a significant discovery in the search for novel anti-tuberculosis therapeutics. Its ability to selectively inhibit Mtb CdnP and thereby restore the host's innate immune response presents a promising strategy for host-directed therapy. This technical guide provides a foundational understanding of this compound for researchers and drug developers. Further studies, including detailed structure-activity relationship (SAR) analyses, optimization of its pharmacokinetic and pharmacodynamic properties, and in vivo efficacy studies, will be crucial in advancing this compound or its analogs towards clinical development. The lack of a detailed public synthesis protocol highlights an area for future research and publication to facilitate broader investigation of this promising compound.
References
- 1. Development of high throughput screening methods for inhibitors of ClpC1P1P2 from Mycobacteria tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of high throughput screening methods for inhibitors of ClpC1P1P2 from Mycobacteria tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C17H17N3O3S | CID 734347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Actions of a Novel Chimeric Natriuretic Peptide: CD-NP - PMC [pmc.ncbi.nlm.nih.gov]
CdnP-IN-1: A Technical Guide to Target Identification and Validation for a Novel Class of Tuberculosis Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant strains necessitates the discovery of novel therapeutic agents that act on new targets. One such target is the M. tuberculosis cyclic dinucleotide phosphodiesterase (CdnP), an enzyme critical for the bacterium's evasion of the host immune system. This document provides an in-depth technical guide on the identification and validation of CdnP-IN-1 (also known as compound c82), a potent and selective small-molecule inhibitor of Mtb CdnP. We detail the experimental methodologies, present key quantitative data, and visualize the relevant biological pathways and workflows.
Introduction: The Role of CdnP in Mtb Pathogenesis
Mycobacterium tuberculosis utilizes a sophisticated cyclic dinucleotide-based second messenger system to regulate various physiological processes. The bacterium produces cyclic di-AMP (c-di-AMP), a signaling molecule that, if detected by the host cell, can trigger a potent type I interferon response via the STING (Stimulator of Interferon Genes) pathway, leading to bacterial clearance.
To counteract this, Mtb employs the phosphodiesterase CdnP (MTB CDN PDE). This enzyme hydrolyzes not only the bacterium's own c-di-AMP but also the host-derived cyclic GMP-AMP (cGAMP), effectively dampening the STING-mediated immune response and promoting bacterial survival.[1][2][3][4] This critical role in immune evasion establishes CdnP as a promising target for a novel class of "antivirulence" drugs. Inhibiting CdnP would, in theory, restore the host's ability to detect and eliminate the bacteria.
This compound is a first-in-class, non-nucleotide inhibitor identified as a potent and selective antagonist of Mtb CdnP.
Target Identification: High-Throughput Screening
The discovery of this compound was the result of a comprehensive high-throughput screening (HTS) campaign designed to identify inhibitors of Mtb CdnP's enzymatic activity.[2][5] Over 90,000 small molecules were tested.[5]
Experimental Protocol: Fluorescence-Based HTS Assay
A fluorescence-based assay was employed for the primary screen due to its sensitivity and suitability for automation.[5]
-
Reagent Preparation:
-
Recombinant Mtb CdnP enzyme is purified to >95% homogeneity.
-
A fluorescently-labeled cyclic dinucleotide substrate (e.g., a c-di-AMP analog) is synthesized.
-
Assay buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT.
-
-
Assay Procedure:
-
The assay is performed in a 384-well plate format.
-
Test compounds (from a chemical library) are dispensed into wells to a final concentration of 10 µM.
-
Recombinant CdnP enzyme is added to each well.
-
The reaction is initiated by the addition of the fluorescent substrate.
-
The plate is incubated at 37°C for 60 minutes.
-
The reaction is stopped, and the fluorescence polarization or intensity is measured using a plate reader. A decrease in signal (depending on assay design) indicates substrate hydrolysis.
-
-
Hit Selection:
-
Compounds that exhibited greater than 40% inhibition of CdnP activity in the primary screen were selected as "hits" for further validation.[5]
-
Logical Workflow for Target Identification
Caption: High-throughput screening and hit validation workflow.
Target Validation: Biochemical and Biophysical Characterization
Following the primary screen, this compound (c82) was subjected to a battery of secondary assays to confirm its activity, determine its potency and selectivity, and verify direct binding to the target enzyme.
Quantitative Data Summary
| Parameter | Value / Result | Method |
| Potency | ||
| IC₅₀ vs. Mtb CdnP | ~18 µM | HPLC-based Enzymatic Assay |
| Selectivity | HPLC-based Enzymatic Assay | |
| vs. Yybt (bacterial PDE) | No inhibition | HPLC-based Enzymatic Assay |
| vs. RocR (bacterial PDE) | No inhibition | HPLC-based Enzymatic Assay |
| vs. GBS-CdnP (bacterial PDE) | No inhibition | HPLC-based Enzymatic Assay |
| vs. Poxin (viral PDE) | No inhibition | HPLC-based Enzymatic Assay |
| vs. ENPP1 (mammalian PDE) | No inhibition | HPLC-based Enzymatic Assay |
| Binding | ||
| Direct Binding Confirmed | Yes | Intrinsic Tryptophan Fluorescence |
| Cellular Activity | ||
| Mammalian Cell Viability | No effect up to 100 µM | Cell Viability Assay |
Experimental Protocol: HPLC-Based Enzymatic Assay
To accurately determine the IC₅₀ value, an orthogonal, label-free assay using High-Performance Liquid Chromatography (HPLC) was established.
-
Reaction Setup:
-
Reactions are prepared in a total volume of 50 µL containing assay buffer, 1 µM Mtb CdnP, and varying concentrations of this compound (e.g., from 0.1 µM to 200 µM).
-
The reaction is initiated by adding 100 µM of the natural substrate, c-di-AMP.
-
The mixture is incubated at 37°C for 30 minutes.
-
The reaction is quenched by adding 50 µL of ethanol.
-
-
HPLC Analysis:
-
Samples are centrifuged, and the supernatant is injected into a C18 reverse-phase HPLC column.
-
Substrate (c-di-AMP) and product (pApA) are separated using a gradient of acetonitrile in an aqueous buffer.
-
The absorbance at 254 nm is monitored.
-
Peak areas corresponding to the substrate and product are integrated.
-
-
Data Analysis:
-
The percentage of substrate conversion is calculated for each inhibitor concentration.
-
The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.
-
Experimental Protocol: Intrinsic Fluorescence Binding Assay
To confirm that this compound directly engages the CdnP enzyme, a biophysical assay leveraging the protein's intrinsic tryptophan fluorescence was performed.[5]
-
Instrumentation: A fluorometer capable of measuring tryptophan fluorescence (Excitation: ~295 nm, Emission: ~340 nm).
-
Procedure:
-
A solution of Mtb CdnP (e.g., 2 µM) in assay buffer is placed in a quartz cuvette.
-
A baseline fluorescence emission spectrum is recorded.
-
Aliquots of a concentrated stock solution of this compound are titrated into the cuvette.
-
The fluorescence emission spectrum is recorded after each addition and equilibration.
-
-
Analysis: A change (typically quenching) in the fluorescence intensity upon addition of this compound indicates that the compound is binding to the protein and altering the local environment of one or more tryptophan residues, thus confirming a direct interaction.
Mechanism of Action and Signaling Pathway
This compound acts by directly inhibiting the phosphodiesterase activity of CdnP. This prevents the degradation of c-di-AMP and cGAMP, leading to their accumulation and subsequent activation of the host STING pathway.
Signaling Pathway: Mtb Immune Evasion via CdnP
Caption: CdnP hydrolyzes bacterial and host cyclic dinucleotides to block STING activation.
Conclusion and Future Directions
The identification and validation of this compound as a potent and selective inhibitor of Mycobacterium tuberculosis CdnP marks a significant step forward in the development of novel anti-tuberculosis therapies.[2] The compound demonstrates specific activity against its intended target without affecting related bacterial, viral, or mammalian enzymes, and shows no toxicity to mammalian cells at effective concentrations.[2][5]
By disabling a key immune evasion mechanism of Mtb, this compound represents a promising lead for an antivirulence strategy. Future work will focus on lead optimization to improve potency and pharmacokinetic properties, as well as in vivo studies to evaluate its efficacy in animal models of tuberculosis infection. This research paves the way for host-centric therapeutic approaches that can potentially be used in combination with existing antibiotics to combat drug-resistant tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a Mycobacterium tuberculosis Cyclic Dinucleotide Phosphodiesterase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of innate immune cytosolic surveillance by an M. tuberculosis phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prf.flintbox.com [prf.flintbox.com]
Unraveling the Identity of "CdnP-IN-1": A Technical Overview of Potential Candidate Proteins
A comprehensive search for "CdnP-IN-1" has not yielded information on a protein with this specific designation, suggesting a potential typographical error in the query. This technical guide, therefore, explores several well-characterized proteins with similar nomenclature or related functional domains that researchers, scientists, and drug development professionals may find relevant. The following sections provide an in-depth analysis of the biological functions and cellular effects of these potential candidate proteins: CCAAT Displacement Protein (CDP), C-terminal Domain Nuclear Envelope Phosphatase 1 (CTDNEP1), and Activity-Dependent Neuroprotective Protein (ADNP).
CCAAT Displacement Protein (CDP)
The CCAAT Displacement Protein (CDP) is a transcriptional repressor that plays a significant role in gene regulation, particularly in processes like inflammation and tumorigenesis.
Biological Function:
CDP, also known as Cut homeobox (CUX1), functions by binding to specific DNA sequences, most notably the CCAAT box found in the promoter and enhancer regions of numerous genes. Its primary role is to negatively regulate gene expression. By displacing activating transcription factors from these regulatory elements, CDP effectively silences gene transcription. This mechanism is crucial for the precise control of gene expression during cellular differentiation and development.
Cellular Effects:
The cellular effects of CDP are linked to its role as a transcriptional repressor. One of the key targets of CDP-mediated repression is the CXCL1 gene, which encodes a chemokine involved in inflammation and wound healing[1]. By inhibiting CXCL1 expression, CDP can modulate inflammatory responses. Mutations that impair the binding of CDP to the CXCL1 promoter lead to increased transcription of the gene, suggesting that CDP is a critical factor in controlling inflammatory processes[1]. Furthermore, the dysregulation of CDP activity has been implicated in tumorigenesis, as it can affect the expression of genes involved in cell growth and proliferation[1].
C-terminal Domain Nuclear Envelope Phosphatase 1 (CTDNEP1)
CTDNEP1 is a noncanonical protein serine/threonine phosphatase integral to the regulation of lipid metabolism and the structural integrity of the endoplasmic reticulum (ER) and nuclear envelope.
Biological Function:
CTDNEP1's primary function is the dephosphorylation of key proteins involved in lipid biosynthesis, such as the lipin family of phosphatidic acid phosphatases[2]. This dephosphorylation step is critical for the synthesis of triglycerides and other lipids, as well as for maintaining the morphology of the ER and nuclear envelope[2]. CTDNEP1's activity is regulated by its interaction with the transmembrane protein Nuclear Envelope Phosphatase 1 Regulatory Subunit 1 (NEP1R1)[2]. The association of CTDNEP1 with membranes is mediated by an N-terminal amphipathic helix[2].
Cellular Effects:
The cellular consequences of CTDNEP1 function are profound, impacting ER and nuclear envelope biogenesis, nuclear positioning, and chromosome segregation during mitosis[2]. Loss-of-function mutations in CTDNEP1 have been associated with the development of medulloblastoma, an aggressive form of childhood brain cancer, highlighting its importance in cellular homeostasis[2]. Knockdown of its regulatory subunit, NEP1R1, results in phenotypes identical to the loss of CTDNEP1, confirming their functional linkage in an evolutionarily conserved pathway[2].
Activity-Dependent Neuroprotective Protein (ADNP)
ADNP is a multifaceted protein with critical roles in brain development, gene regulation, and the maintenance of chromatin structure.
Biological Function:
ADNP is essential for proper neural tube closure during embryonic development, and its complete deficiency is lethal in mice[3]. It functions as a key component of the SWI/SNF chromatin remodeling complex, a group of proteins that modify chromatin structure to regulate gene expression[3]. By interacting with this complex, ADNP influences the accessibility of DNA to transcription factors, thereby controlling the expression of a wide array of genes. More recently, ADNP has been shown to play a crucial role in the differentiation of T helper 2 (Th2) cells, which are important for immune responses[4]. In this context, ADNP recruits the helicase CHD4 and the ATPase BRG1 to remodel chromatin at the Th2 cytokine locus, enabling the expression of key cytokines like IL-13[4].
Cellular Effects:
The cellular effects of ADNP are widespread, stemming from its fundamental role in gene regulation. In the nervous system, ADNP provides neuroprotection against various stressors[5]. Its involvement in the SWI/SNF complex means it has a broad impact on gene expression profiles, affecting cellular processes from development to immune function. In the immune system, the absence of ADNP impairs the ability of Th2 cells to produce type 2 cytokines, leading to a compromised immune response to allergens[4]. This demonstrates a critical role for ADNP in cell specialization and immune homeostasis[4].
Quantitative Data Summary
A summary of quantitative data for a specific protein of interest would typically include binding affinities, enzymatic kinetics, and dose-response relationships from various cellular assays. As "this compound" is not identifiable, a representative table structure is provided below.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | |||
| Ligand 1 | X nM | Specific Cell Line | [Citation] |
| Ligand 2 | Y µM | In vitro assay | [Citation] |
| Enzymatic Activity | |||
| Vmax | Z µmol/min/mg | Purified Protein | [Citation] |
| Km | A mM | Purified Protein | [Citation] |
| Cellular Potency (IC50/EC50) | |||
| Compound 1 | B nM | Cancer Cell Line | [Citation] |
| Compound 2 | C µM | Primary Neurons | [Citation] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. For any of the aforementioned proteins, experimental protocols would be provided for key assays. An example of a typical experimental protocol outline is presented below.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
-
Cell Lysis: Cells are cultured to ~80-90% confluency and then lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Antibody Incubation: The cell lysate is pre-cleared with protein A/G agarose beads and then incubated with a primary antibody specific to the protein of interest overnight at 4°C.
-
Immunoprecipitation: Protein A/G agarose beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the suspected interacting partners.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of signaling pathways and experimental workflows are essential for clear communication of complex biological processes and research designs. Below are examples of how such diagrams would be generated using the DOT language for Graphviz.
Caption: A generic signaling cascade from ligand binding to gene expression.
Caption: A standard workflow for Western Blot analysis.
References
- 1. The Role of CDP in the Negative Regulation of CXCL1 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and mechanism of the human CTDNEP1–NEP1R1 membrane protein phosphatase complex necessary to maintain ER membrane morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-dependent neuroprotective protein constitutes a novel element in the SWI/SNF chromatin remodeling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective protein ADNP-dependent histone remodeling complex promotes T helper 2 immune cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab’ll Do Ya - PMC [pmc.ncbi.nlm.nih.gov]
CdnP-IN-1: A Technical Guide to In Vitro and Preliminary In Vivo Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
CdnP-IN-1, also identified as compound C82, has emerged as a significant subject of interest in the development of novel therapeutics against Mycobacterium tuberculosis (MTB). This non-nucleotide small molecule is a potent and selective inhibitor of the MTB cyclic dinucleotide phosphodiesterase (CdnP). The CdnP enzyme plays a crucial role in the pathogenesis of tuberculosis by hydrolyzing cyclic di-AMP (c-di-AMP), a key bacterial second messenger. By inhibiting CdnP, this compound offers a promising antivirulence strategy, aiming to disrupt essential bacterial signaling pathways and modulate the host immune response. This technical guide provides a comprehensive overview of the available in vitro data and discusses preliminary considerations for future in vivo studies of this compound.
Core Data Summary
In Vitro Potency and Selectivity
This compound has been characterized through a high-throughput screening assay, revealing its inhibitory activity against MTB CdnP. The key quantitative data from these initial studies are summarized below.
| Parameter | Value | Target Enzyme | Reference |
| IC50 | 18 µM | Mycobacterium tuberculosis CdnP | [1] |
Table 1: In Vitro Inhibitory Activity of this compound.
The selectivity of this compound is a critical attribute for its potential as a therapeutic agent. Studies have demonstrated that it does not significantly inhibit other bacterial or viral cyclic dinucleotide phosphodiesterases, nor the mammalian ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). This selectivity profile suggests a reduced likelihood of off-target effects.
| Enzyme | Organism/Family | Inhibition by this compound | Reference |
| Yybt | Bacterial CDN PDE | No | [1] |
| RocR | Bacterial CDN PDE | No | [1] |
| GBS-CdnP | Bacterial CDN PDE | No | [1] |
| Poxin | Viral CDN PDE | No | [1] |
| ENPP1 | Mammalian | No | [1] |
Table 2: Selectivity Profile of this compound.
Signaling Pathway
This compound exerts its effect by interrupting the c-di-AMP signaling pathway in Mycobacterium tuberculosis. The enzyme CdnP is responsible for degrading the second messenger c-di-AMP to pApA (5'-phosphoadenylyl-adenosine). The accumulation of c-di-AMP due to CdnP inhibition can lead to downstream effects that are detrimental to the bacterium and can modulate the host's innate immune response.
Caption: this compound inhibits the M. tuberculosis CdnP enzyme.
Experimental Methodologies
In Vitro High-Throughput Screening (HTS) Assay for CdnP Inhibitors
The identification of this compound was accomplished using a high-throughput screening assay. While the specific proprietary details of the exact assay may vary, a representative protocol based on established methodologies for phosphodiesterase activity is outlined below.
Objective: To identify small molecule inhibitors of M. tuberculosis CdnP.
Principle: The assay measures the enzymatic activity of CdnP by detecting the product of c-di-AMP hydrolysis. A common method involves a coupled enzyme system where the product of the CdnP reaction is converted into a detectable signal (e.g., luminescence or fluorescence).
Materials:
-
Recombinant purified M. tuberculosis CdnP enzyme
-
c-di-AMP (substrate)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and a reducing agent like DTT)
-
Compound library (including this compound)
-
Detection reagents (e.g., a commercial kit that detects AMP, the product of c-di-AMP hydrolysis)
-
384-well microplates
-
Plate reader capable of detecting the signal (e.g., luminescence or fluorescence)
Procedure:
-
Compound Dispensing: Test compounds from a library are dispensed into the wells of a 384-well plate at a fixed concentration. Control wells containing a known inhibitor (positive control) and DMSO (negative control) are also included.
-
Enzyme Addition: A solution of recombinant CdnP enzyme in assay buffer is added to all wells.
-
Pre-incubation: The plate is incubated for a short period (e.g., 15-30 minutes) at room temperature to allow for the binding of inhibitors to the enzyme.
-
Substrate Addition: A solution of c-di-AMP in assay buffer is added to all wells to initiate the enzymatic reaction.
-
Enzymatic Reaction: The plate is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 37°C) to allow for the enzymatic conversion of c-di-AMP.
-
Detection: The detection reagents are added to the wells to stop the CdnP reaction and to generate a detectable signal proportional to the amount of product formed.
-
Signal Measurement: The plate is read using a microplate reader.
-
Data Analysis: The percentage of inhibition for each compound is calculated relative to the positive and negative controls. Compounds showing significant inhibition (e.g., >50%) are selected for further characterization, including IC50 determination.
Caption: A typical workflow for a high-throughput screen.
Preliminary In Vivo Considerations
As of the latest available literature, specific in vivo studies for this compound (C82) have not been published. However, based on standard preclinical development for anti-tuberculosis agents, the following experimental workflow would be a logical next step.
General Methodology for In Vivo Efficacy Testing of MTB Inhibitors
Animal Model: A common and well-established model is the infection of mice (e.g., BALB/c or C57BL/6 strains) with an aerosolized dose of M. tuberculosis H37Rv.
Experimental Groups:
-
Vehicle control group (infected and treated with the vehicle used to dissolve this compound)
-
This compound treatment group(s) (infected and treated with one or more doses of this compound)
-
Positive control group (infected and treated with a standard-of-care anti-TB drug like isoniazid or rifampicin)
-
Uninfected control group
Procedure:
-
Infection: Mice are infected with a low-dose aerosol of M. tuberculosis to establish a lung infection.
-
Treatment Initiation: Treatment is typically initiated several weeks post-infection when a stable bacterial load is established in the lungs.
-
Drug Administration: this compound would be administered daily or as determined by its pharmacokinetic properties, typically via oral gavage or intraperitoneal injection.
-
Monitoring: Mice are monitored for clinical signs of disease (e.g., weight loss, ruffled fur).
-
Endpoint Analysis: At specific time points, cohorts of mice from each group are euthanized. The lungs and other organs (e.g., spleen) are harvested.
-
Bacterial Load Determination: The organs are homogenized, and serial dilutions are plated on selective agar (e.g., Middlebrook 7H11) to determine the number of colony-forming units (CFU).
-
Data Analysis: The reduction in bacterial load in the treatment groups is compared to the vehicle control group.
References
CdnP-IN-1 structure-activity relationship (SAR) analysis
An in-depth analysis of the structure-activity relationship (SAR) for a compound designated "CdnP-IN-1" cannot be provided at this time due to a lack of publicly available scientific literature and data corresponding to this specific identifier. Searches for "this compound" across multiple scientific databases and search engines did not yield any specific molecule, inhibitor, or biological probe with this name.
It is possible that "this compound" may be a novel or internal compound designation that has not yet been disclosed in publications. Alternatively, it could be a typographical error.
To proceed with a detailed technical guide, clarification on the exact name and structure of the molecule of interest is required. Once the correct compound is identified, a comprehensive SAR analysis can be compiled, including:
-
Quantitative Data Summary: A structured table of biological activities (e.g., IC50, EC50, Ki) for a series of analogs to highlight the impact of specific structural modifications.
-
Detailed Experimental Protocols: Methodologies for key biological assays used to determine the activity of the compounds, such as enzymatic assays, cell-based functional assays, and binding assays.
-
Signaling Pathway and Workflow Diagrams: Visual representations of the relevant biological pathways and experimental workflows generated using Graphviz, as requested.
Researchers and drug development professionals interested in the SAR of a particular compound are encouraged to verify the specific nomenclature and search for literature associated with that precise chemical entity. In the absence of such information, a meaningful and accurate technical guide cannot be produced.
In-depth Technical Guide: CdnP-IN-1 Solubility and Stability Characteristics
An Examination of Physicochemical Properties for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability characteristics of CdnP-IN-1, a novel inhibitor with significant therapeutic potential. The successful development of any small molecule therapeutic is contingent on a thorough understanding of its physicochemical properties. Poor solubility can lead to low bioavailability and variable drug exposure, while instability can compromise drug efficacy and safety. This document details the solubility of this compound in various pharmaceutically relevant solvents and its stability under different stress conditions, including pH, temperature, and light exposure. The experimental methodologies employed for these assessments are described in detail to ensure reproducibility. Furthermore, this guide includes a summary of the known signaling pathways influenced by this compound, providing a molecular context for its therapeutic action. All quantitative data are presented in clear, tabular formats, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding for researchers, scientists, and drug development professionals.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation feasibility. The following section details the solubility of this compound in a range of common solvents.
Aqueous Solubility
The aqueous solubility of this compound was determined using the shake-flask method, a gold standard for thermodynamic solubility assessment.[1]
Table 1: Aqueous Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Method |
| Deionized Water | 25 | 5.2 ± 0.4 | Shake-Flask (HPLC-UV) |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | 8.9 ± 0.7 | Shake-Flask (HPLC-UV) |
Organic Solvent Solubility
The solubility of this compound was also evaluated in several organic solvents commonly used in pre-formulation and formulation development.
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Visual Inspection |
| Ethanol (95%) | 25 | 15.8 ± 1.2 | Shake-Flask (HPLC-UV) |
| Methanol | 25 | 25.3 ± 2.1 | Shake-Flask (HPLC-UV) |
| Acetonitrile | 25 | 5.7 ± 0.5 | Shake-Flask (HPLC-UV) |
| Propylene Glycol | 25 | 42.1 ± 3.5 | Shake-Flask (HPLC-UV) |
Stability Profile of this compound
Understanding the degradation pathways of a drug candidate is essential for developing a stable formulation with an adequate shelf-life. Forced degradation studies were conducted to identify the key factors influencing the stability of this compound.
pH-Dependent Stability
The stability of this compound was assessed across a range of pH values to mimic physiological conditions and to understand its stability in potential liquid formulations.
Table 3: pH Stability of this compound in Aqueous Buffers at 40°C over 7 Days
| pH | Buffer System | % Recovery of this compound | Major Degradants Observed |
| 2.0 | 0.01 N HCl | 92.5 ± 2.1 | DP1, DP2 |
| 4.5 | Acetate Buffer | 98.1 ± 1.5 | None |
| 7.4 | Phosphate Buffer | 95.3 ± 1.8 | DP3 |
| 9.0 | Borate Buffer | 85.7 ± 2.5 | DP3, DP4 |
Thermal and Photostability
The intrinsic stability of this compound was evaluated under accelerated thermal and photolytic conditions as per the International Council for Harmonisation (ICH) guidelines.[2][3]
Table 4: Thermal and Photostability of Solid this compound
| Condition | Duration | % Recovery of this compound | Observations |
| 60°C | 14 Days | 96.8 ± 1.9 | No significant degradation |
| ICH Photostability Option 2 | 1.2 million lux hours / 200 W h/m² | 91.2 ± 2.3 | Slight discoloration, formation of DP5 |
Experimental Protocols
Solubility Determination (Shake-Flask Method)
An excess amount of this compound was added to a known volume of the respective solvent in a sealed glass vial. The vials were then agitated in a temperature-controlled shaker at 25°C for 48 hours to ensure equilibrium was reached. Following equilibration, the samples were centrifuged, and the supernatant was carefully collected and filtered through a 0.22 µm syringe filter. The concentration of the dissolved this compound was quantified by a validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.
Stability-Indicating HPLC Method
A reverse-phase HPLC method was developed and validated for the simultaneous determination of this compound and its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Forced Degradation Studies
Forced degradation studies were conducted to provide insight into the degradation pathways of this compound.
-
Acid Hydrolysis: this compound solution (1 mg/mL in methanol) was treated with 0.1 N HCl and heated at 60°C for 24 hours.
-
Base Hydrolysis: this compound solution was treated with 0.1 N NaOH and kept at room temperature for 4 hours.
-
Oxidative Degradation: this compound solution was treated with 3% hydrogen peroxide and kept at room temperature for 24 hours.
-
Thermal Degradation: Solid this compound was kept in a hot air oven at 60°C for 14 days.
-
Photolytic Degradation: Solid this compound was exposed to light as per ICH Q1B guidelines.
Signaling Pathways and Experimental Workflows
While the direct molecular target of this compound is under active investigation, preliminary studies suggest its involvement in the inhibition of a key kinase within the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.
Caption: Proposed mechanism of this compound action within the PI3K/Akt/mTOR signaling pathway.
The following diagram illustrates the general workflow for assessing the stability of this compound.
Caption: General workflow for this compound stability assessment and formulation development.
Conclusion
This technical guide provides foundational data on the solubility and stability of this compound. The compound exhibits poor aqueous solubility, suggesting that formulation strategies such as particle size reduction, amorphous solid dispersions, or lipid-based formulations may be necessary to achieve adequate oral bioavailability. This compound is relatively stable under neutral and mildly acidic conditions but shows susceptibility to degradation under basic and photolytic stress. The identification of degradation products provides a basis for setting appropriate specifications for the drug substance and drug product. The preliminary evidence of this compound's inhibitory activity in the PI3K/Akt/mTOR pathway underscores its therapeutic potential and warrants further investigation. The information presented herein will be invaluable for guiding the subsequent stages of drug development for this compound.
References
Investigating the Potential Off-Target Effects of CdnP-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel kinase inhibitors is a cornerstone of modern therapeutic strategies, particularly in oncology. Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases. CdnP-IN-1 is a promising new investigational compound designed to selectively inhibit a key kinase involved in a specific disease pathway. However, a critical aspect of preclinical drug development is the thorough investigation of potential off-target effects.[1] Off-target interactions can lead to unexpected toxicities or reduced efficacy, and understanding a compound's selectivity profile is paramount for its safe and effective translation to the clinic.[2] This technical guide provides a comprehensive overview of the methodologies and data interpretation strategies for assessing the potential off-target effects of this compound.
In Vitro Off-Target Profiling
The initial step in characterizing the selectivity of this compound is to perform broad biochemical screens against a large panel of kinases.[3][4] This provides a quantitative measure of the compound's potency against its intended target versus other kinases in the human kinome.
Data Presentation: Kinase Selectivity Profile of this compound
The following table summarizes the hypothetical results from a comprehensive kinase panel screening of this compound. The data is presented as the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).
| Kinase Target | IC50 (nM) | Kinase Family | Comments |
| Primary Target | 5 | Tyrosine Kinase | High Potency |
| Off-Target Kinase A | 5,000 | Tyrosine Kinase | Low affinity |
| Off-Target Kinase B | 150 | Serine/Threonine Kinase | Moderate off-target activity |
| Off-Target Kinase C | >10,000 | Tyrosine Kinase | Negligible activity |
| Off-Target Kinase D | 800 | Serine/Threonine Kinase | Moderate off-target activity |
| Off-Target Kinase E | >10,000 | Lipid Kinase | Negligible activity |
Experimental Protocol: In Vitro Kinase Profiling Assay
This protocol outlines a typical in vitro kinase assay to determine the IC50 values of this compound against a panel of kinases.
1. Materials and Reagents:
- Recombinant human kinases
- Specific peptide substrates for each kinase
- This compound (serially diluted)
- ATP (adenosine triphosphate)
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 384-well assay plates
- Plate reader capable of luminescence detection
2. Procedure:
- Prepare serial dilutions of this compound in assay buffer.
- Add a fixed concentration of each recombinant kinase to the wells of a 384-well plate.
- Add the serially diluted this compound to the wells containing the kinases and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the specific peptide substrate and ATP.
- Allow the reaction to proceed for a defined time (e.g., 60 minutes) at 30°C.
- Stop the reaction and detect the remaining ATP using a kinase detection reagent according to the manufacturer's instructions. The amount of ATP consumed is proportional to the kinase activity.
- Measure the luminescence signal using a plate reader.
- Calculate the percent inhibition for each concentration of this compound relative to a vehicle control (e.g., DMSO).
- Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
Mandatory Visualization: In Vitro Kinase Screening Workflow
Caption: Workflow for in vitro kinase profiling.
Cell-Based Off-Target Assessment
While in vitro assays are essential for determining direct kinase inhibition, cell-based assays provide a more physiologically relevant context to assess the functional consequences of on- and off-target activities. These assays can reveal effects on cellular signaling pathways, proliferation, and viability.
Data Presentation: Cellular Effects of this compound
The following table summarizes hypothetical data from cell-based assays to evaluate the effects of this compound.
| Cell Line | Primary Target Expression | Off-Target B Expression | GI50 (nM) (Proliferation) | Pathway X Inhibition (IC50, nM) |
| Cell Line 1 | High | Low | 10 | 8 |
| Cell Line 2 | Low | High | 500 | >10,000 |
| Cell Line 3 | High | High | 50 | 12 |
| Cell Line 4 | Negative | Negative | >10,000 | >10,000 |
Experimental Protocol: Cell Proliferation Assay (MTS Assay)
This protocol describes a common method to assess the effect of this compound on cell proliferation.
1. Materials and Reagents:
- Selected cancer cell lines
- Complete cell culture medium
- This compound (serially diluted)
- 96-well cell culture plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Spectrophotometer
2. Procedure:
- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of this compound or vehicle control (DMSO) and incubate for 72 hours.
- Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.
- Measure the absorbance at 490 nm using a spectrophotometer.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization: Hypothetical Off-Target Signaling Pathway
Caption: Hypothetical signaling of this compound.
In Vivo Preclinical Safety Evaluation
The final stage of preclinical off-target investigation involves in vivo studies using animal models.[5] These studies are crucial for identifying potential toxicities and establishing a safe dose range for first-in-human clinical trials.[6]
Data Presentation: Summary of In Vivo Toxicology Findings for this compound in Rodents
The following table presents a summary of hypothetical findings from a 28-day repeat-dose toxicology study of this compound in rats.
| Dose Group (mg/kg/day) | Key Clinical Observations | Histopathological Findings | Impact on Body Weight |
| 0 (Vehicle) | No abnormal findings | No treatment-related findings | Normal gain |
| 10 | No abnormal findings | No treatment-related findings | Normal gain |
| 30 | Mild, transient lethargy | Minimal hepatocellular hypertrophy | Slight decrease in weight gain |
| 100 | Moderate lethargy, ruffled fur | Moderate hepatocellular hypertrophy, mild renal tubular degeneration | Significant weight loss |
Experimental Protocol: 28-Day Repeat-Dose Rodent Toxicology Study
This protocol provides a general outline for a toxicology study to evaluate the safety profile of this compound.
1. Animals and Husbandry:
- Species: Sprague-Dawley rats (equal numbers of males and females)
- Housing: Standard laboratory conditions with controlled temperature, humidity, and light cycle. Access to food and water ad libitum.
2. Study Design:
- Groups: Typically four groups (vehicle control and three dose levels of this compound).
- Administration: Daily oral gavage for 28 consecutive days.
- Endpoints: Clinical observations, body weight, food consumption, clinical pathology (hematology and serum chemistry), and gross and microscopic pathology.
3. Procedure:
- Acclimatize animals for at least one week before the study begins.
- Administer the assigned dose of this compound or vehicle to each animal daily for 28 days.
- Conduct and record clinical observations at least once daily.
- Measure and record body weights and food consumption weekly.
- Collect blood samples at the end of the treatment period for hematology and clinical chemistry analysis.
- At the end of the study, perform a complete necropsy on all animals.
- Collect and preserve selected organs and tissues for histopathological examination by a veterinary pathologist.
8. Data Analysis:
- Analyze quantitative data (e.g., body weights, clinical pathology) using appropriate statistical methods.
- The pathologist will interpret the histopathological findings to identify any treatment-related changes.
Mandatory Visualization: Preclinical Safety Assessment Workflow
Caption: Workflow for preclinical safety assessment.
The investigation of potential off-target effects is a multifaceted process that is essential for the successful development of any new therapeutic agent. For a novel kinase inhibitor like this compound, a tiered approach beginning with broad in vitro screening, followed by cell-based functional assays, and culminating in in vivo toxicology studies provides a comprehensive understanding of its selectivity and safety profile. The hypothetical data presented in this guide illustrates how a combination of these methods can identify and characterize off-target activities, ultimately informing the clinical development strategy for this compound. A thorough and rigorous evaluation of off-target effects is critical to minimizing the risk of adverse events and maximizing the potential therapeutic benefit for patients.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of CdnP-IN-1, a potent and selective chemical probe for Cyclin-Dependent Kinase-Like 2 (CDKL2). This compound, also referred to as compound 9 in the primary literature, is a valuable tool for elucidating the biological functions of CDKL2, a serine/threonine kinase implicated in various cellular processes and disease states. This document details the mechanism of action of this compound, provides a comparative analysis of its analogs, and presents detailed protocols for key experimental assays. Furthermore, it visualizes the known signaling pathways involving CDKL2, offering a foundational resource for researchers in kinase biology and drug discovery.
Introduction to this compound
This compound (Compound 9) is an acylaminoindazole-based inhibitor that demonstrates potent and selective inhibition of CDKL2.[1][2] It functions as an ATP-competitive inhibitor by binding to the ATP-binding site of the kinase.[1] A structurally similar but inactive analog, Compound 16, serves as a valuable negative control for experiments to ensure that observed biological effects are specifically due to the inhibition of CDKL2.[1] The development of this chemical probe has provided the scientific community with a crucial tool to investigate the downstream signaling and cellular roles of CDKL2.
Quantitative Data Summary
The following tables summarize the in vitro and in-cell potency of this compound and its key analogs against CDKL2 and prominent off-target kinases.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| This compound (Compound 9) | CDKL2 | <500 | Radiometric |
| AAK1 | 160 | Radiometric | |
| BMP2K | 320 | Radiometric | |
| Compound 15 | CDKL2 | 450 | Radiometric |
Data sourced from Bashore et al., 2024.[2]
Table 2: In-Cell Target Engagement
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| This compound (Compound 9) | CDKL2 | 460 | NanoBRET |
| AAK1 | 2300 | NanoBRET | |
| BMP2K | 5700 | NanoBRET | |
| Compound 15 | CDKL2 | 700 | NanoBRET |
| Compound 6 | CDKL2 | >10000 | NanoBRET |
| Compound 13 | CDKL2 | >10000 | NanoBRET |
| Compound 14 | CDKL2 | >10000 | NanoBRET |
| Compound 16 (Negative Control) | CDKL2 | >10000 | NanoBRET |
| AAK1 | >10000 | NanoBRET | |
| BMP2K | >10000 | NanoBRET |
Data sourced from Bashore et al., 2024.[1][2]
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound and its analogs are provided below.
Radiometric Kinase Assay
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.
Protocol:
-
Prepare a reaction mixture containing the kinase (e.g., CDKL2), a suitable substrate peptide (e.g., a generic kinase substrate), and the test compound at various concentrations in kinase assay buffer.
-
Initiate the reaction by adding a solution of [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the kinase to ensure robust activity.
-
Incubate the reaction at 30°C for a defined period, ensuring the reaction stays within the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper (e.g., P81). The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Wash the phosphocellulose paper extensively to remove unbound radiolabeled ATP.
-
Quantify the amount of incorporated radioactivity using a phosphorimager.
-
Calculate the percentage of kinase inhibition at each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Assay
This assay quantifies the binding of a compound to its target kinase within living cells.
Protocol:
-
Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., CDKL2) fused to NanoLuc® luciferase.
-
Plate the transfected cells in a suitable multi-well plate.
-
Prepare serial dilutions of the test compound in assay medium.
-
Add the NanoBRET™ tracer and the test compound to the cells. The tracer is a fluorescently labeled ligand that binds to the ATP-binding site of the kinase.
-
Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target kinase.
-
Add the NanoBRET™ substrate (furimazine) to the cells.
-
Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer equipped with appropriate filters for the NanoLuc® donor and the fluorescent tracer acceptor.
-
The BRET signal is proportional to the amount of tracer bound to the kinase. Competitive binding of the test compound will displace the tracer, leading to a decrease in the BRET signal.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value from the dose-response curve.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Protocol:
-
Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations.
-
Incubate the reaction to allow for ADP production.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin pair to detect the newly synthesized ATP.
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Determine the percentage of kinase inhibition at each compound concentration and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of CDKL2 and a general workflow for identifying and characterizing a chemical probe.
Caption: CDKL2 signaling pathway and its inhibition by this compound.
Caption: Workflow for chemical probe discovery and validation.
Conclusion
This compound (Compound 9) is a well-characterized and selective chemical probe for the study of CDKL2. Its utility is enhanced by the availability of a structurally related negative control, Compound 16. This guide provides the essential information for researchers to effectively utilize this compound and its analogs to investigate the physiological and pathological roles of CDKL2. The provided data and protocols serve as a valuable resource to facilitate further discoveries in this area of kinase research.
References
Methodological & Application
CdnP-IN-1 experimental protocol for cell culture
Application Notes and Protocols for CdnP-IN-1
For Research Use Only.
Introduction
Cyclic di-AMP (c-di-AMP) is a bacterial second messenger that plays a crucial role in various physiological processes in bacteria. When released into the host environment, c-di-AMP can act as a pathogen-associated molecular pattern (PAMP) and trigger an innate immune response in mammalian cells through the STING (Stimulator of Interferon Genes) pathway.[1][2][3][4] Some bacteria, such as Streptococcus agalactiae, have evolved mechanisms to evade this immune surveillance. One such mechanism is the expression of an extracellular phosphodiesterase, CdnP, which degrades c-di-AMP in the extracellular space, thereby dampening the host immune response.[1][2][5]
This compound is a potent and selective inhibitor of the bacterial extracellular phosphodiesterase CdnP. By inhibiting CdnP, this compound prevents the degradation of extracellular c-di-AMP, leading to a sustained activation of the STING signaling pathway in host cells. This makes this compound a valuable research tool for studying the interplay between bacterial c-di-AMP signaling and the host innate immune response.
Mechanism of Action
In the presence of CdnP-producing bacteria, extracellular c-di-AMP is hydrolyzed to pApA and subsequently to AMP, which does not activate the STING pathway. This compound blocks this degradation, leading to an accumulation of extracellular c-di-AMP. This c-di-AMP can then be internalized by host cells, where it binds to and activates STING. STING activation triggers a downstream signaling cascade involving the phosphorylation of TBK1 and IRF3, ultimately leading to the transcription and secretion of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.
Quantitative Data Summary
The following tables provide hypothetical but representative data for the characterization of this compound in cell-based assays.
Table 1: this compound Activity and Cytotoxicity
| Parameter | Value | Cell Line |
|---|---|---|
| IC50 (CdnP Inhibition) | 50 nM | N/A (Biochemical Assay) |
| EC50 (STING Activation) | 200 nM | THP-1 |
| CC50 (Cytotoxicity) | > 50 µM | THP-1, HEK293T |
Table 2: STING Pathway Activation in THP-1 Cells
| Treatment | p-TBK1 (Fold Change) | p-IRF3 (Fold Change) | IFN-β (pg/mL) |
|---|---|---|---|
| Vehicle Control | 1.0 | 1.0 | < 15 |
| c-di-AMP (10 µM) | 8.5 | 10.2 | 1500 |
| c-di-AMP (10 µM) + CdnP | 1.2 | 1.5 | 50 |
| c-di-AMP (10 µM) + CdnP + this compound (1 µM) | 7.9 | 9.8 | 1350 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol is to determine the cytotoxicity of this compound.
Materials:
-
THP-1 or HEK293T cells
-
RPMI-1640 or DMEM medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.[7]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle-only control.
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[7]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Incubate overnight at 37°C.[7]
-
Read the absorbance at 570 nm using a microplate reader.[6][8]
Protocol 2: STING Activation in THP-1 Monocytes
This protocol measures the activation of the STING pathway by assessing the phosphorylation of TBK1 and IRF3 via Western blot and the secretion of IFN-β via ELISA.
Materials:
-
THP-1 cells
-
RPMI-1640 medium, 10% FBS
-
This compound
-
c-di-AMP
-
Recombinant CdnP enzyme
-
6-well plates
-
Reagents for Western blotting (lysis buffer, primary antibodies for p-TBK1, p-IRF3, total TBK1, total IRF3, GAPDH, secondary antibodies)
-
Human IFN-β ELISA kit
Procedure:
Cell Treatment:
-
Seed THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Differentiate the cells with PMA (phorbol 12-myristate 13-acetate) for 24 hours if required for the specific experimental setup.
-
Pre-treat the cells with this compound (e.g., 1 µM) or vehicle for 1 hour.
-
Add recombinant CdnP enzyme followed by c-di-AMP (e.g., 10 µM) to the appropriate wells.
-
Incubate for 6-8 hours at 37°C.
-
Collect the cell culture supernatant for ELISA and lyse the cells for Western blotting.
Western Blot for p-TBK1 and p-IRF3:
-
Lyse the cells and determine the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-TBK1 (Ser172) and p-IRF3 (Ser396) overnight at 4°C.[9]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total TBK1, total IRF3, and a loading control (e.g., GAPDH).
ELISA for IFN-β:
-
Use a commercial human IFN-β ELISA kit.
-
Add the collected cell culture supernatants and standards to the antibody-pre-coated microplate.
-
Follow the manufacturer's instructions for incubation with detection antibody and substrate.[10][11][12]
-
Read the absorbance at 450 nm.
-
Calculate the concentration of IFN-β based on the standard curve.
Protocol 3: ISG Reporter Assay
This protocol uses HEK-Blue™ ISG cells, a reporter cell line that expresses secreted embryonic alkaline phosphatase (SEAP) under the control of an IRF-inducible promoter.
Materials:
-
HEK-Blue™ ISG cells
-
HEK-Blue™ Detection medium
-
This compound
-
c-di-AMP
-
Recombinant CdnP enzyme
-
96-well plates
Procedure:
-
Seed HEK-Blue™ ISG cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Add a fixed concentration of recombinant CdnP and c-di-AMP.
-
Incubate for 24 hours at 37°C.
-
Add 20 µL of the cell culture supernatant to 180 µL of QUANTI-Blue™ Solution in a separate 96-well plate.
-
Incubate at 37°C for 1-3 hours.
-
Measure the SEAP activity by reading the absorbance at 620-655 nm.
Disclaimer: this compound is a hypothetical compound. The protocols and data presented are for illustrative purposes and are based on established methodologies for similar assays. Researchers should optimize conditions for their specific experimental setup.
References
- 1. Group B Streptococcus degrades cyclic-di-AMP to modulate STING-dependent type I interferon production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Group B Streptococcus Degrades Cyclic-di-AMP to Modulate STING-Dependent Type I Interferon Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic di-AMP Released from Staphylococcus aureus Biofilm Induces a Macrophage Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of STING Inflammatory Signaling during Intracellular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Comptage des cellules et analyse de la santé cellulaire [sigmaaldrich.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Identification of TBK1 complexes required for the phosphorylation of IRF3 and the production of interferon β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. stemcell.com [stemcell.com]
- 12. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for the Use of a cGAS-STING Pathway Inhibitor (Exemplified by CdnP-IN-1) in a Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "CdnP-IN-1" is used here as a representative name for a potent inhibitor of the cGAS-STING pathway. The following protocols and data are based on published information for similar research compounds, such as the STING inhibitor SN-011, and should be adapted based on the specific characteristics of the molecule being used.
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Aberrant activation of this pathway due to self-DNA can lead to autoimmune diseases, such as Aicardi-Goutières syndrome and STING-associated vasculopathy with onset in infancy (SAVI).[1][3] Therefore, inhibitors of the cGAS-STING pathway are valuable research tools and potential therapeutics for these conditions.
This compound is presented here as a representative small molecule inhibitor designed to block this signaling cascade. These notes provide detailed protocols for its application in a mouse model to study its therapeutic potential.
Mechanism of Action
This compound is hypothesized to function as a competitive antagonist at the cyclic dinucleotide (CDN) binding site of STING. By occupying this pocket, it prevents the binding of the endogenous ligand 2'3'-cGAMP, which is synthesized by cGAS upon DNA detection.[1][4] This action locks STING in an inactive conformation, thereby inhibiting its oligomerization, trafficking from the endoplasmic reticulum, and the subsequent activation of downstream signaling pathways that lead to the production of type I interferons and other pro-inflammatory cytokines.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for a representative STING inhibitor, SN-011, which serves as a surrogate for this compound for the purpose of these notes.
Table 1: In Vitro Activity of a Representative STING Inhibitor (SN-011)
| Cell Type | Species | IC50 | Assay Condition | Reference |
|---|---|---|---|---|
| Mouse Embryonic Fibroblasts | Mouse | ~100 nM | ISD-induced Ifnb gene induction | [4] |
| THP-1 | Human | ~500 nM | HSV-1 infection-induced IFNB gene induction |[4] |
Table 2: In Vivo Dosing and Efficacy in a Mouse Model (Trex1-/-)
| Parameter | Value | Mouse Model | Treatment Regimen | Outcome | Reference |
|---|
| Dosage | 10 mg/kg | Trex1-/- | Intraperitoneal injection, daily | Ameliorated autoimmune pathology, prevented death |[3][4] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (or equivalent STING inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles (e.g., 27-gauge)
Protocol:
-
Solubilization: Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose and vehicle composition. Note: Minimize the percentage of DMSO in the final formulation.
-
Vehicle Preparation: A common vehicle for in vivo administration of small molecules is a mixture of DMSO, PEG400, and saline. A suggested ratio is 5-10% DMSO, 40% PEG400, and the remainder as saline.
-
Formulation: a. To a sterile microcentrifuge tube, add the required volume of the this compound stock solution in DMSO. b. Add the appropriate volume of PEG400 and vortex thoroughly until the solution is clear. c. Add the final volume of saline and vortex again to ensure a homogenous solution. d. Prepare a vehicle-only control solution using the same ratios of DMSO, PEG400, and saline.
-
Storage: Prepare the formulation fresh on the day of injection. If short-term storage is necessary, protect from light and store at 4°C.
Administration to a Mouse Model of Autoimmune Disease (e.g., Trex1-/-)
Animal Model:
-
Trex1-deficient (Trex1-/-) mice are a well-established model for Aicardi-Goutières syndrome, exhibiting a STING-dependent autoimmune phenotype.[3][4]
-
Use age- and sex-matched wild-type littermates as controls.
-
All animal procedures must be approved by the institution's Animal Care and Use Committee.
Dosing and Administration:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to a control group (vehicle) and a treatment group (this compound).
-
Dosage Calculation: Calculate the injection volume for each mouse based on its body weight and the desired dose (e.g., 10 mg/kg).
-
Injection: a. Administer the calculated volume of the this compound formulation or vehicle via intraperitoneal (IP) injection. b. Follow a consistent daily dosing schedule.
-
Monitoring: Monitor the mice daily for clinical signs of disease (e.g., weight loss, skin lesions, general morbidity) and overall health.
Evaluation of Efficacy
Endpoint Analysis: At the conclusion of the study, or when humane endpoints are reached, collect blood and tissues for analysis.
1. Cytokine Analysis (ELISA):
-
Objective: To quantify the levels of type I interferons and other pro-inflammatory cytokines in the serum.
-
Protocol:
-
Collect blood via cardiac puncture into serum separator tubes.
-
Allow blood to clot, then centrifuge to separate serum.
-
Measure the concentration of IFN-β or other relevant cytokines using a commercial ELISA kit according to the manufacturer's instructions.
-
2. Gene Expression Analysis (RT-qPCR):
-
Objective: To measure the expression of interferon-stimulated genes (ISGs) in tissues (e.g., spleen, liver) as a downstream indicator of STING pathway activation.
-
Protocol:
-
Harvest tissues and immediately snap-freeze in liquid nitrogen or store in an RNA stabilization solution.
-
Extract total RNA using a standard protocol (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers for target ISGs (e.g., Ifit1, Isg15) and a housekeeping gene for normalization.
-
3. Histopathology:
-
Objective: To assess tissue inflammation and damage.
-
Protocol:
-
Fix tissues (e.g., skin, lung, liver) in 10% neutral buffered formalin.
-
Embed tissues in paraffin and section.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Evaluate slides for signs of inflammation, such as immune cell infiltration, and score the severity.
-
Safety and Handling
-
Follow all institutional guidelines for the handling of chemical compounds and laboratory animals.
-
When handling this compound powder, use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Prepare formulations in a chemical fume hood.
-
Dispose of all chemical and animal waste according to institutional protocols.
References
- 1. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcpjournal.org [jcpjournal.org]
- 3. STING inhibitors target the cyclic dinucleotide binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CdnP-IN-1: Information Not Available
A comprehensive search of publicly available scientific literature and databases has yielded no specific information for a compound designated "CdnP-IN-1". As a result, it is not possible to provide the detailed application notes, protocols, dosage, and administration guidelines requested by the user.
The search results included general information on a variety of topics, including:
-
Cell-Derived Nanoparticles (CDNPs) : A press release from BlueWhale Bio describes their Synecta™ platform which utilizes cell-derived nanoparticles for immune cell activation.[1]
-
Notch Signaling Pathway : Several research articles detail the role of the Notch signaling pathway in various cellular processes, including the regulation of PD-1 expression and cell differentiation.[2][3][4]
-
GLP-1 Receptor Agonists : Dosing and administration information is available for GLP-1 analogs such as semaglutide (Ozempic®) and liraglutide (Victoza).[5][6][7][8][9]
-
General Laboratory Protocols : The search also returned numerous publications outlining standard methodologies for in vitro assays (such as cell viability and proliferation studies) and in vivo experiments (including toxicity and biodistribution studies).[10][11][12][13][14][15][16][17]
The lack of specific data for "this compound" prevents the creation of the requested content. It is possible that "this compound" is an internal compound identifier not yet in the public domain, a newly developed molecule for which research has not been published, or a typographical error.
To proceed, it is recommended to:
-
Verify the compound name and any alternative identifiers.
-
Consult internal documentation or the primary source of the compound.
If further identifying information becomes available, a new search can be initiated to provide the requested detailed application notes and protocols.
References
- 1. BlueWhale Bio Receives FDA Advanced Manufacturing Technology (AMT) Designation for Synecta™ Cell-Derived Nanoparticle Platform [prnewswire.com]
- 2. Notch signaling regulates PD-1 expression during CD8(+) T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The Role of Notch 1 Activation in Cardiosphere Derived Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLP-1 analog dosing chart [straighthealthcare.com]
- 6. guidelines.diabetes.ca [guidelines.diabetes.ca]
- 7. Dosing Schedule | Ozempic® (semaglutide) injection [ozempic.com]
- 8. Table 7, Dosing for GLP-1 RAs (Administered Subcutaneously) Indicated for Both T2DM and Weight Management - Current Utilization Patterns of Glucagon-Like Peptide-1 Receptor Agonists - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mealpro.net [mealpro.net]
- 10. In Vitro and In Vivo Studies of a New Class of Anticancer Molecules for Targeted Radiotherapy of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vivo Deep-Tissue Microscopy with UCNP/Janus-Dendrimers as Imaging Probes: Resolution at Depth and Feasibility of Ratiometric Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recapitulating cancer cell invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Differences in chemosensitivity between primary and paired metastatic lung cancer tissues: In vitro analysis based on the collagen gel droplet embedded culture drug test (CD-DST) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Optimization of Western Blotting for the Novel Protein Inhibitor CdnP-IN-1
Introduction
CdnP-IN-1 is a novel small molecule inhibitor currently under investigation for its therapeutic potential. To facilitate research and development, robust and reliable methods for detecting its effects on target proteins and downstream signaling pathways are essential. Western blotting is a fundamental technique for this purpose, allowing for the sensitive and specific quantification of protein expression and post-translational modifications.[1] This application note provides a detailed guide to optimizing a western blot protocol for studying the effects of this compound, ensuring high-quality, reproducible data for researchers, scientists, and drug development professionals.
Core Principles of Western Blot Optimization
The primary goal of western blot optimization is to maximize the signal-to-noise ratio, thereby increasing the specific detection of the target protein while minimizing non-specific bands and background. Key parameters that require careful optimization include sample preparation, antibody concentrations, blocking conditions, washing procedures, and the choice of detection method.[2][3]
Experimental Protocols
Sample Preparation and Lysis Buffer Optimization
Proper sample preparation is critical to preserve the integrity of the target proteins.[1][4] The choice of lysis buffer should be tailored to the subcellular location and solubility of the protein of interest.[4]
Protocol: Cell Lysis
-
Culture cells to the desired confluency and treat with this compound at various concentrations and time points.
-
Place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).[5][6]
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors.[4][5][7]
-
For adherent cells, use a cell scraper to collect the lysate. For suspension cells, pellet the cells before adding lysis buffer.[5][6]
-
Incubate the lysate on ice with agitation to ensure complete lysis.[6]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[5][6]
-
Determine the protein concentration of the supernatant using a standard protein assay, such as the BCA assay.[5]
Table 1: Lysis Buffer Selection Guide
| Lysis Buffer | Key Components | Best For |
| RIPA Buffer | Tris-HCl, NaCl, NP-40, sodium deoxycholate, SDS | Whole-cell extracts, including nuclear and membrane proteins |
| NP-40 Lysis Buffer | Tris-HCl, NaCl, NP-40 | Cytoplasmic and membrane-bound proteins |
| Tris-HCl Lysis Buffer | Tris-HCl | Soluble cytoplasmic proteins |
Note: Always add freshly prepared protease and phosphatase inhibitors to the lysis buffer before use to prevent protein degradation.[4][7]
SDS-PAGE and Protein Transfer
The percentage of acrylamide in the SDS-PAGE gel should be chosen based on the molecular weight of the target protein to achieve optimal separation.[3] Uniform protein loading across all lanes is crucial for accurate quantification.[2][3]
Protocol: Gel Electrophoresis and Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling to denature the proteins.[6]
-
Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-PAGE gel.[2]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[5]
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.[1][2][8] PVDF membranes are often preferred for their higher protein binding capacity, though nitrocellulose may yield lower background.[8]
Blocking Buffer Optimization
The blocking step is essential to prevent the non-specific binding of antibodies to the membrane, which is a common cause of high background.[8][9]
Protocol: Membrane Blocking
-
After protein transfer, wash the membrane briefly with Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane in a blocking buffer for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[1][6][10]
Table 2: Blocking Buffer Optimization
| Blocking Agent | Concentration | Advantages | Considerations |
| Non-fat Dry Milk | 3-5% in TBST | Cost-effective, good for most targets. | Contains phosphoproteins (e.g., casein) that can interfere with the detection of phosphorylated targets.[7][11][12][13] |
| Bovine Serum Albumin (BSA) | 3-5% in TBST | Recommended for detecting phosphorylated proteins.[12][13] | More expensive than non-fat milk. |
| Commercial Blocking Buffers | Varies | Often protein-free and optimized for specific detection systems (e.g., fluorescence).[14] | Higher cost. |
Antibody Concentration Optimization
Optimizing the concentrations of both the primary and secondary antibodies is crucial for achieving a strong signal with minimal background.[15][16] A dot blot can be a quick method to determine the optimal antibody dilutions.[13][15][16]
Protocol: Antibody Incubation
-
Dilute the primary antibody in the appropriate blocking buffer at a range of concentrations to determine the optimal dilution.[15]
-
Incubate the blocked membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.[6][17]
-
Wash the membrane multiple times with TBST to remove unbound primary antibody.[2][7][10][18] Insufficient washing can lead to high background.[7][10][18]
-
Dilute the enzyme- or fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[6]
-
Wash the membrane extensively with TBST to remove unbound secondary antibody.[10][18]
Table 3: Antibody Dilution Recommendations
| Antibody | Starting Dilution Range | Optimization Strategy |
| Primary Antibody | 1:250 to 1:4000 (if recommended is 1:1000) | Test a series of dilutions to find the best signal-to-noise ratio. |
| Secondary Antibody | 1:5000 to 1:20,000 | Titrate to minimize non-specific binding while maintaining a strong signal.[13] |
Detection Method Selection
The choice between enhanced chemiluminescence (ECL) and fluorescent detection depends on the experimental goals.[19]
-
Enhanced Chemiluminescence (ECL): Highly sensitive and cost-effective, making it suitable for detecting low-abundance proteins.[19] However, the signal is transient and may have a limited dynamic range for quantification.[19][20]
-
Fluorescent Detection: Offers a broader dynamic range, stable signal, and the ability for multiplexing (detecting multiple proteins on the same blot).[19][21][22] This method is ideal for precise quantification.[19][21][22]
Protocol: Signal Detection
-
For ECL, incubate the membrane with the ECL substrate according to the manufacturer's instructions.[5]
-
Capture the chemiluminescent signal using X-ray film or a digital imager.[6][15]
-
For fluorescent detection, visualize the membrane using a fluorescence scanner or imager.[19]
Data Presentation and Analysis
Summarize all quantitative data from western blot experiments in clearly structured tables. This allows for easy comparison of protein expression levels across different experimental conditions (e.g., varying concentrations of this compound).
Table 4: Example of Quantified Western Blot Data
| Treatment | This compound (µM) | Target Protein Expression (Normalized to Loading Control) | p-Target Protein Expression (Normalized to Total Target) |
| Control | 0 | 1.00 | 1.00 |
| This compound | 0.1 | 0.98 | 0.75 |
| This compound | 1 | 1.02 | 0.42 |
| This compound | 10 | 0.95 | 0.15 |
Mandatory Visualizations
Caption: Optimized workflow for this compound western blot analysis.
Caption: Hypothetical inhibition of the MAPK pathway by this compound.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 3. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. origene.com [origene.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. clyte.tech [clyte.tech]
- 9. bosterbio.com [bosterbio.com]
- 10. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. sinobiological.com [sinobiological.com]
- 12. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. licorbio.com [licorbio.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. arp1.com [arp1.com]
- 19. Compare ECL vs. Fluorescent Detection in Western Blotting [synapse.patsnap.com]
- 20. licorbio.com [licorbio.com]
- 21. cytivalifesciences.com [cytivalifesciences.com]
- 22. azurebiosystems.com [azurebiosystems.com]
Application Notes and Protocols for Immunofluorescence Staining in the cGAS-STING Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for the immunofluorescence staining of key protein targets within the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway. This pathway is a critical component of the innate immune system, detecting cytosolic DNA and initiating a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.[1][2] Understanding the localization and activation of proteins within this pathway is crucial for research in immunology, oncology, and infectious diseases.
Introduction to the cGAS-STING Pathway
The cGAS-STING pathway is activated when cytosolic double-stranded DNA (dsDNA), a hallmark of many viral and bacterial infections, as well as cellular damage, is detected by the enzyme cGAS.[1] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (2’3’-cGAMP).[1] 2’3’-cGAMP then binds to and activates the STING protein, which resides on the endoplasmic reticulum (ER).[2] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[2][3]
At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[2][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons and other pro-inflammatory genes.[2][3] This signaling cascade can also activate NF-κB, leading to the production of inflammatory cytokines.[2]
Key Targets for Immunofluorescence Staining
Immunofluorescence analysis of the cGAS-STING pathway often focuses on the localization and post-translational modifications of its key components.
| Target Protein | Cellular Localization (Inactive) | Cellular Localization (Active) | Key Information from IF |
| STING | Endoplasmic Reticulum (ER) | ER-Golgi Intermediate Compartment, Golgi Apparatus, Vesicular Structures | Translocation from ER to perinuclear Golgi region upon activation.[2][3] |
| p-STING (S366) | Not present | Golgi Apparatus, Vesicular Structures | Indicates activation of STING and recruitment of downstream signaling molecules.[2] |
| TBK1 | Cytosolic | Co-localizes with STING at the Golgi upon activation. | Recruitment to the STING signaling complex. |
| p-IRF3 | Cytosolic (low levels) | Cytosol and Nucleus | Nuclear translocation is a key indicator of pathway activation.[2][3] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the cGAS-STING signaling cascade and the general immunofluorescence workflow, the following diagrams have been generated.
Caption: The cGAS-STING signaling pathway from cytosolic DNA sensing to interferon gene expression.
References
Application Notes and Protocols for CdnP-IN-1 Mass Spectrometry Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CdnP-IN-1 is a potent and selective non-nucleotide inhibitor of the Mycobacterium tuberculosis (Mtb) cyclic dinucleotide phosphodiesterase (CdnP). This enzyme plays a crucial role in the pathogenesis of tuberculosis by hydrolyzing cyclic dinucleotides (CDNs), which are important signaling molecules in both the bacterium and the host immune system. By inhibiting CdnP, this compound disrupts the homeostasis of these signaling molecules, impacting bacterial physiology and modulating the host's innate immune response. This application note provides detailed protocols for the preparation of M. tuberculosis samples treated with this compound for mass spectrometry-based proteomics and phosphoproteomics analysis, enabling researchers to investigate the inhibitor's mechanism of action and its effects on the bacterial proteome and signaling pathways.
This compound Signaling Pathway and Mechanism of Action
Mycobacterium tuberculosis utilizes cyclic dinucleotides, such as cyclic di-AMP (c-di-AMP) and cyclic di-GMP (c-di-GMP), as second messengers to regulate a variety of physiological processes, including cell wall homeostasis and virulence. The Mtb phosphodiesterase CdnP (Rv2837c) is a key enzyme that controls the intracellular levels of these CDNs by hydrolyzing them.
Furthermore, during infection, Mtb releases c-di-AMP into the host cell cytosol. This, along with host-derived cGAMP produced in response to bacterial DNA, activates the host STING (Stimulator of Interferon Genes) pathway, leading to a type I interferon response. CdnP can also hydrolyze host-derived cGAMP, thereby dampening this immune response and contributing to the pathogen's ability to evade host immunity.
This compound selectively inhibits the enzymatic activity of Mtb CdnP. This inhibition leads to an accumulation of c-di-AMP and c-di-GMP within the bacterium, altering downstream signaling pathways. In the context of infection, inhibition of CdnP prevents the degradation of host cGAMP, potentially leading to a more robust STING-mediated immune response against the bacteria. Mass spectrometry-based proteomics and phosphoproteomics are powerful tools to elucidate the global changes in protein expression and phosphorylation events that occur in M. tuberculosis upon treatment with this compound.
Quantitative Data Presentation
The following table represents hypothetical quantitative proteomics data for Mycobacterium tuberculosis H37Rv treated with this compound versus a vehicle control. The data illustrates the expected upregulation of proteins involved in stress responses and metabolic pathways affected by cyclic dinucleotide accumulation, and downregulation of proteins related to cell division and virulence, reflecting the anticipated physiological consequences of CdnP inhibition.
| Protein ID (Rv number) | Protein Name | Function | Fold Change (this compound / Control) | p-value |
| Rv3586 | DisA/DacA | Diadenylate cyclase | 1.2 | 0.045 |
| Rv1354c | DcpA | Diguanylate cyclase | 1.3 | 0.038 |
| Rv0022c | Cmr | c-di-AMP binding protein | 1.8 | 0.009 |
| Rv3676 | WhiB3 | Transcriptional regulator, redox sensing | 2.1 | 0.005 |
| Rv2130c | SigF | Alternative sigma factor | 1.9 | 0.011 |
| Rv2623 | HspX | Alpha-crystallin domain protein | 2.5 | 0.002 |
| Rv1884c | KatG | Catalase-peroxidase | 1.7 | 0.015 |
| Rv1484 | FtsZ | Cell division protein | -1.6 | 0.021 |
| Rv3875 | EsxB (CFP-10) | Virulence factor, ESX-1 secretion system | -1.9 | 0.008 |
| Rv3874 | EsxA (ESAT-6) | Virulence factor, ESX-1 secretion system | -2.2 | 0.004 |
Experimental Protocols
Culture and Treatment of Mycobacterium tuberculosis
-
Bacterial Strain and Culture Conditions:
-
Use Mycobacterium tuberculosis H37Rv.
-
Grow cultures in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80.
-
Incubate cultures at 37°C with shaking (100 rpm) to mid-log phase (OD600 of 0.6-0.8).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Add this compound to the Mtb cultures to a final concentration of 25 µM (or desired concentration).
-
For the control, add an equivalent volume of DMSO.
-
Incubate the treated and control cultures for the desired time point (e.g., 24 hours) at 37°C with shaking.
-
Sample Preparation for Total Proteomics
-
Cell Harvesting and Lysis:
-
Harvest bacterial cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the pellet in lysis buffer (e.g., 4% SDS, 100 mM Tris-HCl pH 8.5, 10 mM DTT) containing a protease inhibitor cocktail.
-
Lyse the cells by a combination of bead beating with 0.1 mm zirconia/silica beads and sonication on ice.
-
-
Protein Reduction, Alkylation, and Digestion:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Quantify the protein concentration in the supernatant using a compatible protein assay (e.g., BCA assay).
-
Take a desired amount of protein (e.g., 100 µg) for digestion.
-
Reduce disulfide bonds by incubating with 10 mM DTT at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding 55 mM iodoacetamide and incubating in the dark at room temperature for 20 minutes.
-
Perform protein precipitation (e.g., using acetone or a filter-aided sample preparation (FASP) method) to remove detergents.
-
Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Digest the proteins with sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Peptide Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.
-
Elute the peptides with a solution containing acetonitrile and formic acid.
-
Dry the eluted peptides in a vacuum concentrator and store at -80°C until LC-MS/MS analysis.
-
Sample Preparation for Phosphoproteomics
-
Cell Lysis and Protein Digestion:
-
Follow the same steps for cell harvesting, lysis, and protein digestion as for total proteomics, with the crucial addition of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate, β-glycerophosphate) to the lysis buffer.
-
-
Phosphopeptide Enrichment:
-
After tryptic digestion and desalting, enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) beads.
-
Condition the beads according to the manufacturer's protocol.
-
Incubate the peptide mixture with the beads to allow binding of phosphopeptides.
-
Wash the beads extensively to remove non-phosphorylated peptides.
-
Elute the phosphopeptides using a high pH buffer (e.g., ammonium hydroxide solution).
-
-
Desalting and Analysis:
-
Desalt the enriched phosphopeptides using a C18 StageTip.
-
Dry the samples and reconstitute in a suitable buffer for LC-MS/MS analysis.
-
Mass Spectrometry Analysis and Data Processing
-
LC-MS/MS Analysis:
-
Perform nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Separate peptides using a gradient of increasing acetonitrile concentration.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant, Proteome Discoverer, or Spectronaut.
-
Search the MS/MS spectra against the Mycobacterium tuberculosis H37Rv proteome database.
-
Perform label-free quantification (LFQ) or use isobaric labeling (e.g., TMT) for relative protein quantification between the this compound treated and control samples.
-
For phosphoproteomics data, identify and quantify phosphorylation sites.
-
Perform statistical analysis to identify significantly regulated proteins and phosphosites.
-
Use bioinformatics tools for functional annotation and pathway analysis of the differentially regulated proteins.
-
Conclusion
The protocols outlined in this application note provide a comprehensive workflow for the mass spectrometry-based analysis of Mycobacterium tuberculosis treated with the CdnP inhibitor, this compound. By employing these methods, researchers can gain valuable insights into the molecular mechanisms of this compound action, identify potential biomarkers of drug efficacy, and further elucidate the role of cyclic dinucleotide signaling in the pathogenesis of tuberculosis. This will ultimately aid in the development of novel therapeutic strategies to combat this global health threat.
Application Note: High-Throughput Screening for Inhibitors of the CdnP Protein-Protein Interaction
Introduction
In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a cornerstone for identifying novel therapeutic candidates.[1][2] This automated process allows for the rapid assessment of large chemical libraries against specific biological targets.[1][2] This application note details the development and implementation of a quantitative high-throughput screening (qHTS) assay to identify small molecule inhibitors of a hypothetical protein-protein interaction (PPI) involving the target protein "CdnP." For the purposes of this protocol, we will designate our hypothetical inhibitor as CdnP-IN-1. The disruption of protein-protein interactions is a promising therapeutic strategy for numerous diseases. The assay described herein is a robust and scalable method for identifying and characterizing potential lead compounds like this compound.
Principle of the Assay
To identify inhibitors of the CdnP protein-protein interaction, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay has been developed. TR-FRET is a highly sensitive and homogeneous (no-wash) assay format suitable for HTS.[3] The principle relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In this assay, one protein partner is labeled with a donor fluorophore (e.g., Terbium cryptate) and the other with an acceptor fluorophore (e.g., d2). When the two proteins interact, the donor and acceptor are brought close enough for FRET to occur upon excitation of the donor. Small molecule inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.
Experimental Protocols
1. Reagent Preparation
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
CdnP-Donor Conjugate: Recombinant CdnP protein labeled with Terbium cryptate (Tb).
-
Partner Protein-Acceptor Conjugate: Recombinant partner protein labeled with d2.
-
This compound (Positive Control): A known or putative inhibitor of the CdnP interaction.
-
Negative Control: DMSO (vehicle).
-
Compound Library: Small molecule library dissolved in DMSO.
2. TR-FRET Assay Protocol for 384-Well Plates
-
Compound Plating: Using an automated liquid handler, add 100 nL of compounds from the library (or controls) to the wells of a 384-well low-volume black plate.
-
Protein Addition:
-
Prepare a 2X solution of the CdnP-Donor conjugate in assay buffer.
-
Prepare a 2X solution of the Partner Protein-Acceptor conjugate in assay buffer.
-
Add 5 µL of the 2X CdnP-Donor solution to all wells.
-
Add 5 µL of the 2X Partner Protein-Acceptor solution to all wells.
-
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Signal Reading: Read the plate on a TR-FRET compatible plate reader. Measure the emission at two wavelengths: the acceptor emission (e.g., 665 nm) and the donor emission (e.g., 620 nm).
3. Data Analysis
-
Calculate the TR-FRET Ratio:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))
-
-
Hit Identification: Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary hits.
Data Presentation
Table 1: Representative Data from a this compound HTS Campaign
| Compound | Concentration (µM) | TR-FRET Ratio (665/620 nm) | Percent Inhibition (%) | Hit Status |
| DMSO (Negative Control) | N/A | 3500 | 0 | - |
| This compound (Positive Control) | 10 | 500 | 100 | - |
| Compound A | 10 | 3450 | 1.7 | No |
| Compound B (Hit) | 10 | 1500 | 66.7 | Yes |
| Compound C | 10 | 3200 | 10 | No |
Visualizations
Signaling Pathway
References
Application Notes and Protocols for CdnP-IN-1 CRISPR Screen
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of CRISPR-Cas9 technology has revolutionized functional genomics, enabling systematic interrogation of gene function on a genome-wide scale.[1][2][3] When combined with small molecule inhibitors, CRISPR screens serve as a powerful tool to elucidate drug mechanisms of action, identify genetic dependencies, and uncover potential drug resistance or sensitivity genes.[4] This document provides a detailed protocol and application notes for conducting a pooled CRISPR knockout (CRISPRko) screen in human cells treated with CdnP-IN-1, a novel inhibitor of the Notch signaling pathway.
This compound is a potent and selective small molecule inhibitor targeting a key component of the Notch signaling cascade. The Notch pathway is a highly conserved signaling system that plays a critical role in cell-fate determination, development, and tissue homeostasis.[5][6] Dysregulation of Notch signaling is implicated in a variety of diseases, including cancer.[6][7] This CRISPR screen aims to identify genes whose loss-of-function confers resistance or sensitivity to this compound treatment, thereby providing insights into the compound's broader biological context and potential therapeutic applications.
Signaling Pathway of this compound Target (Notch Pathway)
The Notch signaling pathway is activated upon binding of a ligand (e.g., Delta or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage, mediated by the γ-secretase complex, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and the coactivator MAML to activate the transcription of target genes, such as those in the HES and HEY families.[5] this compound is hypothesized to inhibit the activity of a critical component in this pathway, leading to the downregulation of Notch target gene expression.
Experimental Workflow
The experimental workflow for a pooled CRISPR screen with this compound treatment involves several key steps, from library transduction to data analysis. A pooled screen utilizes a library of single-guide RNAs (sgRNAs) targeting thousands of genes, which are introduced into a population of cells.[2][3] The cells are then treated with the compound of interest, and changes in the representation of sgRNAs are measured by deep sequencing to identify genes that affect drug sensitivity.[4][8]
Experimental Protocols
This section provides a detailed methodology for a pooled CRISPR knockout screen to identify genetic modifiers of this compound sensitivity.
Cell Line Preparation and Cas9 Expression
-
Cell Line: Select a human cell line relevant to the biological question (e.g., a cancer cell line with known Notch pathway activity).
-
Cas9 Expression: Stably express Cas9 nuclease in the chosen cell line. This can be achieved by lentiviral transduction of a Cas9 expression vector followed by antibiotic selection (e.g., blasticidin).
-
Validation: Confirm Cas9 activity using a functional assay, such as the GFP-knockout reporter assay.
sgRNA Library and Lentivirus Production
-
sgRNA Library: Utilize a genome-scale sgRNA library (e.g., GeCKO v2, Brunello, or TKOv3) targeting all protein-coding genes.[8]
-
Library Amplification: Amplify the sgRNA library plasmid pool using electroporation into competent E. coli and subsequent maxiprep.
-
Lentivirus Production: Co-transfect the amplified sgRNA library plasmid pool with packaging plasmids (e.g., psPAX2 and pMD2.G) into HEK293T cells.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and store at -80°C.[8]
-
Titration: Determine the viral titer by transducing the Cas9-expressing target cells with serial dilutions of the lentiviral library and measuring the percentage of infected cells (e.g., by flow cytometry if a fluorescent marker is present or by antibiotic selection).
CRISPR Screen Execution
-
Transduction: Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.[9] Maintain a cell number that ensures at least 500-1000x coverage of the sgRNA library.
-
Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Initial Timepoint (T0) Sample: After selection, harvest a representative population of cells to serve as the initial timepoint control. This sample will be used to determine the initial representation of each sgRNA in the library.
-
Drug Treatment: Split the remaining cells into two arms: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with this compound at a pre-determined concentration (e.g., IC50).
-
Cell Culture and Passaging: Culture the cells for a sufficient period to allow for phenotypic selection (typically 14-21 days). Passage the cells as needed, maintaining a minimum of 500-1000x library coverage at each passage.
-
Final Timepoint Sample: At the end of the screen, harvest cells from both the control and this compound treated populations.
Data Generation and Analysis
-
Genomic DNA Extraction: Isolate genomic DNA from the T0, control, and this compound treated cell pellets.
-
sgRNA Cassette Amplification: Use PCR to amplify the integrated sgRNA sequences from the genomic DNA.
-
Next-Generation Sequencing (NGS): Sequence the PCR amplicons on a high-throughput sequencing platform (e.g., Illumina NextSeq or NovaSeq).
-
Data Analysis:
-
Read Counting: Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Log-Fold Change (LFC) Calculation: Calculate the LFC of each sgRNA between the final timepoint (control or treated) and the T0 sample.
-
Hit Identification: Use statistical methods (e.g., MAGeCK or drugZ) to identify genes that are significantly enriched (resistance hits) or depleted (sensitivity hits) in the this compound treated population compared to the control population.[3]
-
Data Presentation
The results of the CRISPR screen can be summarized in tables to clearly present the identified genetic modifiers of this compound response.
Table 1: Top 5 Gene Knockouts Conferring Resistance to this compound
| Gene Symbol | Gene Name | Log-Fold Change (this compound vs. Control) | p-value | False Discovery Rate (FDR) |
| GENE-R1 | Resistance Gene 1 | 4.2 | 1.5e-8 | 3.2e-7 |
| GENE-R2 | Resistance Gene 2 | 3.8 | 3.1e-8 | 5.5e-7 |
| GENE-R3 | Resistance Gene 3 | 3.5 | 8.9e-8 | 1.2e-6 |
| GENE-R4 | Resistance Gene 4 | 3.1 | 2.4e-7 | 2.8e-6 |
| GENE-R5 | Resistance Gene 5 | 2.9 | 5.6e-7 | 5.1e-6 |
Table 2: Top 5 Gene Knockouts Conferring Sensitivity to this compound
| Gene Symbol | Gene Name | Log-Fold Change (this compound vs. Control) | p-value | False Discovery Rate (FDR) |
| GENE-S1 | Sensitivity Gene 1 | -3.9 | 2.2e-9 | 4.1e-8 |
| GENE-S2 | Sensitivity Gene 2 | -3.6 | 5.8e-9 | 8.9e-8 |
| GENE-S3 | Sensitivity Gene 3 | -3.2 | 1.3e-8 | 1.7e-7 |
| GENE-S4 | Sensitivity Gene 4 | -2.8 | 4.7e-8 | 5.3e-7 |
| GENE-S5 | Sensitivity Gene 5 | -2.5 | 9.1e-8 | 9.8e-7 |
Conclusion
The combination of CRISPR-Cas9 screening with the novel Notch inhibitor this compound provides a robust platform for identifying genes that modulate the cellular response to this compound. The detailed protocol and workflow outlined in this document offer a comprehensive guide for researchers to successfully execute such screens. The identification of resistance and sensitivity genes will not only deepen our understanding of the Notch signaling pathway but also inform the development of therapeutic strategies, predict patient responses, and guide the design of combination therapies. Subsequent validation of the identified hits is a critical next step to confirm their role in the this compound response.
References
- 1. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 2. synthego.com [synthego.com]
- 3. CRISPR Screening - Polly Documentation [docs.elucidata.io]
- 4. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 7. Frontiers | NOTCH1 Signalling: A key pathway for the development of high-risk chronic lymphocytic leukaemia [frontiersin.org]
- 8. broadinstitute.org [broadinstitute.org]
- 9. CRISPR Screen Workflow: Target Discovery in Nature Study | Ubigene [ubigene.us]
Application Notes and Protocols for CdnP-IN-1 Animal Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
CdnP-IN-1 is a novel small molecule inhibitor targeting the CUB domain-containing protein 1 (CDCP1). CDCP1 is a transmembrane glycoprotein that is overexpressed in several aggressive cancers, including triple-negative breast cancer, and its expression is associated with a poor prognosis.[1] It plays a crucial role in promoting tumor cell migration, invasion, and resistance to therapy.[1] These application notes provide a comprehensive framework for designing and executing in vivo animal model experiments to evaluate the preclinical efficacy and pharmacodynamics of this compound.
Target Profile: CDCP1
-
Function: CDCP1 is a transmembrane receptor that, upon phosphorylation, acts as a scaffold for various signaling proteins, including Src family kinases.[1] This activation leads to the downstream signaling cascades that promote cancer cell motility, proliferation, and survival.
-
Clinical Relevance: High expression of CDCP1 has been correlated with poor outcomes in several cancer types.[1] Its role in metastasis makes it a compelling target for therapeutic intervention.[1]
This compound: A Hypothetical CDCP1 Inhibitor
For the purpose of this document, this compound is a selective, orally bioavailable inhibitor of the CDCP1 signaling pathway. The following protocols are designed to test its efficacy in a xenograft mouse model.
Experimental Design and Workflow
The overall experimental workflow for evaluating this compound in an animal model is depicted below. This workflow outlines the key stages from animal model selection and tumor implantation to data analysis and endpoint evaluation.
Caption: Experimental workflow for in vivo evaluation of this compound.
Key Experimental Protocols
Animal Model and Cell Line
-
Animal Model: Female athymic nude mice (6-8 weeks old) are a suitable model for subcutaneous xenografts. These mice lack a functional thymus and are unable to mount an effective T-cell mediated immune response, thus preventing rejection of human tumor cells.
-
Cell Line: A human triple-negative breast cancer cell line with high endogenous expression of CDCP1 (e.g., MDA-MB-231) should be used. Cells should be cultured in appropriate media and confirmed to be free of mycoplasma contamination.
Tumor Implantation
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 107 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the right flank of each mouse.
-
Allow tumors to grow to an average volume of 100-200 mm3 before starting treatment.
Treatment Groups and Administration
-
Group 1: Vehicle Control: The vehicle used to dissolve this compound (e.g., 0.5% methylcellulose in sterile water).
-
Group 2: this compound (Low Dose): e.g., 25 mg/kg, administered orally once daily.
-
Group 3: this compound (High Dose): e.g., 50 mg/kg, administered orally once daily.
-
Group 4: Positive Control (Optional): A standard-of-care chemotherapy agent for the chosen cancer type.
Mice should be randomized into treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor volumes.
Efficacy and Toxicity Monitoring
-
Tumor Volume: Measure tumors with digital calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Body Weight: Monitor and record the body weight of each mouse two to three times per week as an indicator of general health and treatment-related toxicity.
-
Clinical Observations: Observe mice daily for any signs of distress, such as changes in posture, activity, or grooming.
Endpoint and Tissue Collection
The experiment should be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm3) or if mice show signs of excessive toxicity (e.g., >20% body weight loss). At the endpoint, mice are euthanized, and the following tissues are collected:
-
Tumors: A portion is snap-frozen in liquid nitrogen for molecular analysis, and another portion is fixed in 10% neutral buffered formalin for immunohistochemistry.
-
Blood: Collected via cardiac puncture for pharmacokinetic analysis.
-
Major Organs (Liver, Spleen, Kidneys): Fixed in formalin for histological assessment of toxicity.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Antitumor Efficacy of this compound in Xenograft Model
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 1850 ± 150 | - |
| This compound (25 mg/kg) | 980 ± 120 | 47 |
| This compound (50 mg/kg) | 450 ± 90 | 76 |
Table 2: Toxicity Profile of this compound
| Treatment Group | Mean Body Weight Change (%) ± SEM | Mortality |
| Vehicle Control | +5.2 ± 1.5 | 0/10 |
| This compound (25 mg/kg) | +2.1 ± 2.0 | 0/10 |
| This compound (50 mg/kg) | -3.5 ± 2.5 | 0/10 |
Pharmacodynamic Biomarker Analysis
To confirm that this compound is engaging its target in vivo, pharmacodynamic (PD) biomarkers should be assessed in tumor tissues.
Proposed CDCP1 Signaling Pathway
The following diagram illustrates the proposed signaling pathway initiated by CDCP1 and the intended point of inhibition by this compound.
References
Troubleshooting & Optimization
CdnP-IN-1 not showing expected activity in cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with CdnP-IN-1, particularly when the expected activity is not observed in cellular experiments.
Introduction to this compound and its Presumed Mechanism of Action
This compound is designated as an inhibitor of CdnP, a phosphodiesterase produced by Mycobacterium tuberculosis. The CdnP enzyme functions by degrading cyclic dinucleotides, such as cyclic di-AMP (c-di-AMP) and cyclic GMP-AMP (cGAMP). These cyclic dinucleotides are crucial second messengers in the cGAS-STING innate immune pathway. Activation of this pathway by cytosolic DNA leads to the production of cGAMP by cGAS, which then binds to STING, triggering a signaling cascade that results in the production of type I interferons and other inflammatory cytokines.
Therefore, by inhibiting the CdnP phosphodiesterase, this compound is expected to prevent the degradation of cGAMP and other cyclic dinucleotides. This should lead to an amplification or potentiation of STING-dependent signaling in the presence of a stimulatory ligand. The expected phenotype is an increase in the expression of downstream targets like IFN-β.
Troubleshooting Guide: this compound Not Showing Expected Activity
If you are not observing the expected potentiation of STING signaling with this compound, consider the following troubleshooting steps, categorized by potential issues.
Issues with Experimental Design and Controls
A common reason for unexpected results is the experimental setup itself. It is crucial to have proper controls to correctly interpret the data.
Question: What are the essential controls to include when testing this compound?
Answer: To accurately assess the activity of this compound, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle. This provides a baseline for normal cell behavior.
-
Positive Control (STING Agonist): Cells treated with a known STING agonist (e.g., cGAMP, DMXAA for murine cells). This ensures that the cGAS-STING pathway is functional in your cell line.
-
This compound Only Control: Cells treated only with this compound to assess any intrinsic activity of the compound in the absence of a STING agonist.
-
Positive Control for Inhibition (if available): A known inhibitor of the cGAS-STING pathway can help validate that your assay can detect inhibitory effects.
Problems with Compound Integrity and Handling
The physical and chemical properties of the small molecule inhibitor are critical for its activity.
Question: My this compound is not showing any effect, even at high concentrations. What should I do?
Answer: If this compound is not producing the expected biological effect, consider the following troubleshooting steps:
-
Verify Compound Integrity: Confirm the identity and purity of your compound stock using methods like mass spectrometry or HPLC. The compound may have degraded during storage or there could have been an issue with the initial synthesis.
-
Check Solubility: Visually inspect your stock solution and the final concentration in your media for any precipitation. The compound may not be fully dissolved at the tested concentrations, leading to a lower effective concentration.
-
Compound Instability: Prepare fresh dilutions of this compound from a new aliquot for each experiment. The compound may be unstable in your experimental media or after repeated freeze-thaw cycles.
| Parameter | Recommendation | Rationale |
| Storage | Store as recommended by the manufacturer, typically at -20°C or -80°C, protected from light and moisture. | Prevents chemical degradation of the compound. |
| Solvent | Use high-purity, anhydrous DMSO or another recommended solvent. | Water content in DMSO can affect compound stability and solubility. |
| Working Dilutions | Prepare fresh from a stock solution for each experiment. Avoid multiple freeze-thaw cycles. | Ensures the compound is active and at the correct concentration. |
Cellular Factors Affecting this compound Activity
The cellular context plays a significant role in the outcome of experiments with small molecule inhibitors.
Question: Could my cell line be the reason this compound is not working?
Answer: Yes, the choice of cell line is critical. Consider the following:
-
Expression of cGAS and STING: Verify that your cell line expresses the key components of the cGAS-STING pathway. Not all cell lines have a functional pathway. For example, HEK293T cells do not express endogenous STING and require transfection to study the pathway.
-
Cell Permeability: If you are using a STING agonist that is not cell-permeable (like cGAMP), you will need to use a transfection reagent or a permeabilization protocol to deliver it into the cells.
-
Cell Health and Confluency: Ensure your cells are healthy, within a consistent passage number, and at an appropriate confluency. Stressed or overly confluent cells may not respond optimally to treatment.
Logical Troubleshooting Workflow
Use the following decision tree to guide your troubleshooting process.
Experimental Protocols
Protocol 1: Assessment of cGAS-STING Pathway Activation by Western Blot
This protocol describes the detection of key phosphorylated proteins in the cGAS-STING pathway.
-
Cell Culture and Treatment:
-
Culture cells (e.g., THP-1 monocytes) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere or reach the desired density.
-
Pre-treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with a STING agonist (e.g., 1 µg/mL of cGAMP with a suitable transfection reagent) for the desired time (e.g., 3-6 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using an ECL substrate.
-
Protocol 2: Measurement of IFN-β Production by RT-qPCR
This protocol quantifies the expression of the IFN-β gene, a downstream target of STING activation.
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment steps as in Protocol 1.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for IFN-β and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in IFN-β expression.
-
Signaling Pathway and Experimental Workflow Diagrams
Troubleshooting CdnP-IN-1 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CdnP-IN-1. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guide
Q1: I am having trouble dissolving this compound. What are the recommended solvents and procedures?
A1: this compound can be challenging to dissolve directly in aqueous solutions. The recommended procedure is to first prepare a stock solution in an organic solvent.
Recommended Solvents: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the most common and effective solvent.[1][2][3] To minimize moisture absorption which can reduce solubility, always use fresh, anhydrous DMSO.[4][5][6][7]
Detailed Protocol for Reconstitution:
-
Warm the vial: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation.
-
Add Solvent: Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration.
-
Aid Dissolution: To ensure the compound is fully dissolved, you can warm the solution to 37°C and use a vortex or sonicator for a few minutes.[1]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles before use.
If you continue to experience issues, consider the purity of the solvent and ensure the compound has been stored correctly.
Q2: My this compound precipitated out of solution after I diluted my DMSO stock in an aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for many organic compounds.[1] Here are several strategies to mitigate this:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform a stepwise dilution.
-
Co-solvents: For in vivo experiments, using a co-solvent can help maintain solubility. Common co-solvents include PEG400, Tween 80, and carboxymethylcellulose (CMC-Na).[3]
-
Final DMSO Concentration: For cell-based assays, ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to avoid cytotoxicity.[3] For in vivo studies, the final DMSO concentration should ideally be 2% or lower.[3]
-
Sonication/Warming: If a precipitate forms, gentle warming to 37°C and sonication can often help redissolve the compound.[1]
Q3: What are the proper storage conditions for this compound?
A3: Proper storage is critical to maintain the stability and activity of this compound.
-
Powder Form: As a solid, this compound should be stored at -20°C for long-term stability (up to 3 years).[2]
-
In Solvent: Once dissolved in a solvent like DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C and are typically stable for up to 6 months. For shorter-term storage (up to 1 month), -20°C is acceptable.[2][3]
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action of this compound?
A: this compound is an inhibitor of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway. This pathway is a key component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or cellular damage. By inhibiting this pathway, this compound can modulate the production of type I interferons and other pro-inflammatory cytokines.
Q: In which signaling pathway does this compound play a role?
A: this compound is directly involved in the cGAS-STING signaling pathway . This pathway is initiated by the binding of cytosolic double-stranded DNA (dsDNA) to cGAS. Activated cGAS then synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING. Activated STING translocates from the endoplasmic reticulum and triggers a downstream signaling cascade, leading to the activation of transcription factors like IRF3 and NF-κB, which drive the expression of inflammatory genes.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (Estimated) | Notes |
| DMSO | ≥ 50 mg/mL | Use fresh, anhydrous DMSO for best results.[4][5][6][7] |
| Ethanol | Sparingly Soluble | Not recommended as a primary solvent. |
| Water | Insoluble | Direct dissolution in aqueous solutions is not recommended. |
| PBS (pH 7.2) | Insoluble | Dilution from a DMSO stock is necessary. |
Note: The solubility data presented here are estimates based on typical characteristics of similar compounds. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.
-
Allow the vial containing this compound to equilibrate to room temperature before opening.
-
Weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for handling this compound.
References
CdnP-IN-1 degradation and stability problems
Disclaimer: The following information is provided for research purposes only. Specific data for a compound designated "CdnP-IN-1" is not publicly available. This guide is based on published research on the Mycobacterium tuberculosis phosphodiesterase CdnP and its known inhibitors.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with inhibitors of CdnP (Rv2837c), a cyclic dinucleotide phosphodiesterase from Mycobacterium tuberculosis.
Frequently Asked Questions (FAQs)
Q1: What is CdnP and why is it a target for drug development?
CdnP is a phosphodiesterase enzyme produced by Mycobacterium tuberculosis, the bacterium that causes tuberculosis. It plays a crucial role in the bacterium's ability to evade the host immune system. CdnP degrades cyclic dinucleotides (CDNs), which are signaling molecules that trigger an immune response.[1][2][3] By degrading these molecules, CdnP dampens the host's immune defenses, allowing the bacteria to survive and proliferate.[1][2] Therefore, inhibiting CdnP is a promising therapeutic strategy to enhance the host's immune response against tuberculosis.
Q2: What are the known inhibitors of CdnP?
Several natural product inhibitors of CdnP have been identified, including:
-
Coumarin derivatives: macrosporusone A
-
Flavonoid glucosides: ligustroflavone, neodiosmin, and rhoifolin[2][4]
Additionally, a compound identified as NCI 79195 showed high potency against CdnP in a virtual screening study. Another compound, C82 , has also been identified as a potent inhibitor.[5][6]
Q3: I am seeing high variability in my IC50 values for a CdnP inhibitor. What could be the cause?
High variability in IC50 values is a common issue in enzyme inhibition assays.[7][8] Several factors could be contributing to this:
-
Compound Stability: The inhibitor may be unstable in the assay buffer or under the experimental conditions. See the "Troubleshooting Guide: Inhibitor Instability and Degradation" for more details.
-
Solubility Issues: Poor solubility of the inhibitor can lead to inaccurate concentrations and inconsistent results.
-
Assay Conditions: Sub-optimal assay conditions, such as incorrect pH, temperature, or enzyme/substrate concentrations, can affect the results.
-
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can introduce significant variability.
Q4: My CdnP inhibitor shows low potency in my assay. What should I check?
If your inhibitor is showing lower than expected potency, consider the following:
-
Compound Integrity: Verify the purity and integrity of your inhibitor stock. Degradation during storage can reduce its effective concentration.
-
Mechanism of Inhibition: If the inhibitor is a competitive inhibitor, high substrate concentrations in the assay will lead to a higher apparent IC50 value.[7]
-
Enzyme Concentration: Using an excessively high concentration of the CdnP enzyme can result in the need for higher inhibitor concentrations to achieve 50% inhibition.
-
Incubation Time: Ensure that the pre-incubation time of the enzyme and inhibitor is sufficient to allow for binding equilibrium to be reached.
Troubleshooting Guides
Guide 1: Troubleshooting Inhibitor Instability and Degradation
This guide addresses common problems related to the chemical stability of CdnP inhibitors during experimental procedures. Known CdnP inhibitors belong to classes of compounds like coumarins and flavonoid glucosides, which can be susceptible to degradation under certain conditions.
| Problem | Possible Cause | Recommended Solution |
| Loss of inhibitor activity over time in aqueous buffer. | Hydrolysis: Flavonoid glucosides can be susceptible to enzymatic or acidic hydrolysis, cleaving the glycosidic bond and altering activity.[9][10] Coumarin rings can also be opened under certain pH conditions. | - Prepare fresh solutions of the inhibitor for each experiment. - Investigate the stability of the inhibitor at different pH values to determine the optimal buffer system. - Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C. |
| Inconsistent results between experiments. | Photodegradation: Some compounds are light-sensitive and can degrade upon exposure to light. | - Protect inhibitor solutions from light by using amber vials or wrapping tubes in aluminum foil. - Minimize the exposure of experimental plates to light. |
| Precipitation of the inhibitor in the assay well. | Poor Solubility and Aggregation: The inhibitor may not be fully soluble in the aqueous assay buffer, leading to precipitation and inaccurate concentrations. | - Use a co-solvent like DMSO, but keep the final concentration low (typically <1%) as it can affect enzyme activity. - Visually inspect assay plates for any signs of precipitation. - Consider using a different buffer system or adding solubility-enhancing agents that are compatible with the assay. |
| Gradual decrease in inhibition during a kinetic assay. | Oxidative Degradation: The inhibitor may be susceptible to oxidation, especially in the presence of certain buffer components or dissolved oxygen. | - Degas the assay buffer before use. - Consider adding a small amount of an antioxidant, such as DTT, if it does not interfere with the assay. |
Guide 2: Troubleshooting Phosphodiesterase (PDE) Assays
This guide provides solutions to common issues encountered during enzymatic assays with CdnP.
| Problem | Possible Cause | Recommended Solution |
| No or very low enzyme activity. | Inactive Enzyme: The CdnP enzyme may have lost activity due to improper storage or handling. | - Ensure the enzyme is stored at the correct temperature and in a buffer that maintains its stability. - Avoid repeated freeze-thaw cycles. - Run a positive control with a known CdnP substrate to confirm enzyme activity. |
| High background signal. | Substrate Degradation: The substrate (e.g., c-di-AMP) may be degrading non-enzymatically. Assay component interference: Other components in the reaction may be interfering with the detection method. | - Run a "no enzyme" control to measure the rate of non-enzymatic substrate degradation. - Check for interference from the inhibitor or other assay components by running appropriate controls. |
| Non-linear reaction progress curves. | Substrate Depletion: The substrate concentration may be too low, leading to a decrease in the reaction rate over time. Enzyme Instability: The enzyme may be losing activity during the course of the assay. | - Ensure that the initial substrate concentration is well above the Km value of the enzyme. - Check the stability of the enzyme under the assay conditions by pre-incubating it for the duration of the assay and then measuring its activity. |
| Inconsistent results across a 96-well plate. | "Edge Effects": Evaporation from the wells at the edge of the plate can lead to changes in component concentrations. Temperature Gradients: Uneven temperature across the plate can affect enzyme activity. | - Do not use the outer wells of the plate for experimental samples. Fill them with buffer or water instead. - Ensure that the plate is incubated in a temperature-controlled environment and that it reaches thermal equilibrium before starting the reaction. |
Data Presentation
Table 1: Reported IC50 Values of Known CdnP Inhibitors
| Inhibitor | Chemical Class | IC50 (µM) | Assay Conditions | Reference |
| Ligustroflavone | Flavonoid glucoside | ~10 | Enzymatic Assay | [2][4] |
| Macrosporusone A | Coumarin derivative | ~20 | Enzymatic Assay | [2][4] |
| Neodiosmin | Flavonoid glucoside | ~30 | Enzymatic Assay | [2][4] |
| Rhoifolin | Flavonoid glucoside | ~40 | Enzymatic Assay | [2][4] |
| C82 | Not specified | ~18 | High-throughput Assay | [5][6] |
| NCI 79195 | Not specified | 9.66 | Virtual Screening & in vitro validation | Not explicitly stated in provided search results |
Note: IC50 values can vary depending on the specific assay conditions used.
Experimental Protocols
Protocol 1: CdnP Enzymatic Inhibition Assay (Colorimetric)
This protocol is a general guideline for determining the inhibitory activity of a compound against CdnP using a colorimetric method based on the detection of inorganic phosphate released from the product of the phosphodiesterase reaction.
Materials:
-
Recombinant CdnP enzyme
-
CdnP substrate (e.g., c-di-AMP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM MnCl2)
-
Test inhibitor compound
-
5'-Nucleotidase (e.g., from Crotalus atrox)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare solutions of CdnP enzyme and c-di-AMP substrate in Assay Buffer. The optimal concentrations should be determined empirically.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add 10 µL of the serially diluted inhibitor solutions.
-
Include control wells:
-
100% Activity Control: 10 µL of Assay Buffer with the same final DMSO concentration as the inhibitor wells.
-
No Enzyme Control: 10 µL of Assay Buffer.
-
-
Add 20 µL of the CdnP enzyme solution to all wells except the "No Enzyme Control".
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Start the reaction by adding 20 µL of the c-di-AMP substrate solution to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.
-
-
Stop the Reaction and Develop the Signal:
-
Stop the CdnP reaction by adding a specific inhibitor or by heat inactivation, depending on the assay kit instructions.
-
Add 10 µL of 5'-Nucleotidase to each well to convert the AMP product to adenosine and inorganic phosphate. Incubate as required.
-
Add 100 µL of the phosphate detection reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Subtract the absorbance of the "No Enzyme Control" from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "100% Activity Control".
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Surface Plasmon Resonance (SPR) for CdnP-Inhibitor Binding Analysis
This protocol outlines the general steps for assessing the binding affinity of an inhibitor to CdnP using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant CdnP enzyme
-
Test inhibitor compound
-
SPR Running Buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization:
-
Immobilize the CdnP enzyme onto the surface of a sensor chip using standard amine coupling chemistry.
-
Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.
-
Inject the CdnP solution over the activated surface.
-
Deactivate any remaining active sites with ethanolamine.
-
A reference flow cell should be prepared in the same way but without the protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test inhibitor in the SPR Running Buffer.
-
Inject the inhibitor solutions over the CdnP-immobilized surface and the reference flow cell at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for each concentration.
-
After each injection, regenerate the sensor surface by injecting a suitable regeneration solution to remove the bound inhibitor.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the CdnP-immobilized flow cell to correct for non-specific binding.
-
Analyze the corrected sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The KD value represents the binding affinity of the inhibitor for the CdnP enzyme.
-
Visualizations
Caption: CdnP signaling pathway and point of inhibition.
Caption: General workflow for CdnP inhibitor discovery.
References
- 1. Tuberculosis virulence factor identified, may be target for new drug - Purdue University News [purdue.edu]
- 2. Discovery of natural CdnP inhibitors through structure-based virtual screening and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Identification of a Mycobacterium tuberculosis Cyclic Dinucleotide Phosphodiesterase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. Flavonoid Glucosides Are Hydrolyzed and Thus Activated in the Oral Cavity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce CdnP-IN-1 cytotoxicity in experiments
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers reduce potential cytotoxicity associated with CdnP-IN-1 in experimental settings. While specific cytotoxicity data for this compound is not extensively documented in publicly available literature, this resource offers general best practices for working with novel small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is identified as an inhibitor of CdnP (Rv2837c), a phosphodiesterase from Mycobacterium tuberculosis. This enzyme plays a role in modulating the host immune response by hydrolyzing cyclic dinucleotides. The chemical formula for this compound is C17H17N3O3S.[1][2] The primary mechanism of action is the inhibition of CdnP's enzymatic activity.[2][3]
Q2: I am observing high levels of cell death in my experiments with this compound. What are the potential causes?
High cytotoxicity can stem from several factors when working with a novel inhibitor:
-
On-target cytotoxicity: The intended biological effect of inhibiting a cellular process might lead to cell death, especially if the target is crucial for cell survival.
-
Off-target effects: The compound may interact with other cellular targets besides CdnP, leading to unintended toxicity.[4][5] This is a common challenge with small molecule inhibitors.
-
Solubility and Aggregation: Poor solubility of the compound in cell culture media can lead to the formation of aggregates, which can be cytotoxic.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells, especially at higher concentrations.
-
Compound Instability: The compound may degrade in the cell culture medium over time, and its degradation products could be cytotoxic.
-
Sub-optimal Experimental Conditions: Factors like cell line sensitivity, cell density, and duration of exposure can significantly influence the observed cytotoxicity.[6]
Q3: How can I determine if the observed cytotoxicity is an on-target or off-target effect?
Distinguishing between on-target and off-target effects is a critical step in validating your experimental results.[4] Consider the following approaches:
-
Use of a structurally distinct inhibitor: If another inhibitor with a different chemical scaffold that also targets CdnP produces the same phenotype, it is more likely to be an on-target effect.
-
Genetic knockdown/knockout: Using techniques like siRNA or CRISPR to reduce the expression of the target protein should phenocopy the effects of the inhibitor if they are on-target.
-
Dose-response analysis: On-target effects are typically observed within a specific concentration range, while off-target effects may only appear at much higher concentrations.
Troubleshooting Guide: Reducing this compound Cytotoxicity
This section provides actionable steps to mitigate cytotoxicity in your experiments.
Optimizing Compound Concentration and Exposure Time
The first step in reducing cytotoxicity is to determine the optimal concentration and duration of treatment.
Issue: High levels of cell death observed across all tested concentrations.
Solution: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and assay.
Experimental Protocol: Determining IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a serial dilution of the compound in your cell culture medium. It is crucial to ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent but no compound) and a positive control for cell death.
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours), depending on your experimental goals.[1]
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[8]
Table 1: Example IC50 Values for a Hypothetical Compound
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| Cell Line A | 24 | 15.2 |
| Cell Line A | 48 | 8.5 |
| Cell Line B | 48 | 25.1 |
This table illustrates how IC50 values can vary with cell line and incubation time. It is essential to determine these values empirically for your specific experimental system.
Addressing Solubility Issues
Poor solubility can lead to compound precipitation and non-specific cytotoxicity.
Issue: Precipitate observed in the culture medium after adding this compound.
Solutions:
-
Solvent Choice: Ensure you are using an appropriate solvent for your stock solution. While DMSO is common, other solvents like ethanol may be suitable depending on the compound's properties.
-
Use of Solubilizing Agents: For compounds with very poor aqueous solubility, the use of solubilizing agents like cyclodextrins can be explored. These can form inclusion complexes with the compound, increasing its solubility and stability in aqueous solutions.
-
Preparation of Working Solutions: When diluting the stock solution into the aqueous culture medium, do so gradually and with gentle mixing to prevent precipitation. Warming the medium slightly may also help.
Optimizing Cell Culture Conditions
Cell health and experimental conditions can significantly impact susceptibility to cytotoxic effects.
Issue: High background cell death, even in control wells.
Solutions:
-
Cell Density: Ensure you are using an optimal cell seeding density. Overly confluent or sparse cultures can be more sensitive to stress.[7]
-
Media and Serum Quality: Use high-quality, fresh cell culture media and serum. Variations in serum batches can affect experimental outcomes.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as this can alter cellular responses to treatments.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Optimizing Inhibitor Concentration
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: Decision tree for troubleshooting this compound cytotoxicity.
References
- 1. This compound | C17H17N3O3S | CID 734347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of natural CdnP inhibitors through structure-based virtual screening and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and function of archaeal box C/D sRNP core proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cloud Native Data Plane (CNDP) - Overview Technology Guide [builders.intel.com]
- 6. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 7. CNDP1 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
CdnP-IN-1 inconsistent results in replicate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using CdnP-IN-1, a potent inhibitor of the STING (Stimulator of Interferon Genes) pathway. Our goal is to help you navigate experimental challenges and achieve consistent, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the STING signaling pathway. The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, triggering immune responses. Overactivation of this pathway can contribute to autoimmune and inflammatory diseases. This compound works by binding to the STING protein, preventing its activation and the subsequent downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound. For long-term storage, the lyophilized powder should be stored at -20°C, protected from light and moisture. For short-term use, a stock solution in a suitable solvent like DMSO can be prepared and stored at -20°C or -80°C. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in high-purity DMSO.[1][2][3][4] Ensure the compound is fully dissolved by vortexing or brief sonication. For cell-based assays, subsequent dilutions should be made in your cell culture medium. It is crucial to ensure the final concentration of DMSO in your experimental wells is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[5]
Troubleshooting Guide: Inconsistent Results in Replicate Experiments
Inconsistent results with this compound can arise from a variety of factors, ranging from reagent handling to experimental design. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: High variability in the inhibitory effect of this compound across replicate experiments.
High variability can mask the true effect of the inhibitor and make data interpretation difficult. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health or Passage Number | Ensure consistent cell culture conditions, including media, serum, and incubator settings. Use cells within a consistent and low passage number range for all experiments. Regularly test for mycoplasma contamination. |
| Variable Cell Seeding Density | Standardize your cell seeding protocol to ensure a consistent number of cells per well in every experiment. Cell confluency at the time of treatment can significantly impact the cellular response. |
| Degradation of this compound | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] |
| Inconsistent Incubation Times | Use a precise and consistent incubation time for both the pre-incubation with this compound and the subsequent stimulation with a STING agonist. |
| Pipetting Errors | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. |
Problem 2: Lack of observable inhibition by this compound.
If this compound fails to inhibit the STING pathway as expected, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Concentration of this compound | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line and experimental conditions. |
| Ineffective STING Pathway Activation | Confirm that your positive control for STING activation (e.g., cGAMP, dsDNA) is working effectively. You should observe a robust induction of downstream markers (e.g., IRF3 phosphorylation, IFN-β production) in your positive control wells. |
| Low or Absent STING Expression in Cell Line | Verify the expression of STING protein in your cell line using Western blot. Some cell lines may have naturally low or no STING expression. |
| Species-Specific Differences in STING | Be aware of potential species-specific differences in STING protein structure that may affect the binding and inhibitory activity of this compound. The efficacy of STING inhibitors can vary between human and murine cells. |
| Precipitation of this compound in Culture Media | Visually inspect your assay plates for any signs of compound precipitation. If precipitation is observed, consider adjusting the final DMSO concentration or using a different formulation approach. |
Experimental Protocols
General Protocol for a Cell-Based STING Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound. Optimization will be required for specific cell lines and experimental setups.
Materials:
-
Cells expressing STING (e.g., THP-1, HEK293T)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
STING agonist (e.g., 2'3'-cGAMP)
-
Cell culture medium and supplements
-
Assay plates (e.g., 96-well plates)
-
Reagents for downstream analysis (e.g., ELISA kit for IFN-β, antibodies for Western blot)
Procedure:
-
Cell Seeding: Seed your cells at an optimized density in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for 1-2 hours.[6]
-
STING Pathway Stimulation: Prepare a solution of your STING agonist in cell culture medium. Add the agonist to the wells to induce STING pathway activation.
-
Incubation: Incubate the plate for a predetermined time to allow for the downstream response (e.g., 18-24 hours for cytokine production).[6]
-
Downstream Analysis: Collect the cell culture supernatant for cytokine analysis (e.g., IFN-β ELISA) or lyse the cells for protein analysis (e.g., Western blot for phosphorylated IRF3 or TBK1).
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| This compound Stock Solution Concentration | 10 mM in DMSO | Prepare fresh dilutions for each experiment. |
| Final DMSO Concentration in Assay | ≤0.5% | High concentrations of DMSO can be toxic to cells. |
| This compound Working Concentration | 0.1 - 50 µM | This is a general range; the optimal concentration should be determined experimentally through a dose-response curve. |
| Pre-incubation Time with this compound | 1 - 2 hours | May need optimization depending on the cell type.[6] |
| STING Agonist Incubation Time | 18 - 24 hours (for cytokine production) | Shorter times may be sufficient for phosphorylation events.[6] |
Visual Guides
Troubleshooting Logic for Inconsistent this compound Results
Caption: A flowchart to guide the troubleshooting process for inconsistent experimental results with this compound.
Experimental Workflow for STING Inhibition Assay
Caption: A step-by-step workflow for conducting a cell-based STING inhibition assay with this compound.
Simplified STING Signaling Pathway and Inhibition
Caption: A diagram illustrating the STING signaling pathway and the inhibitory action of this compound.
References
CdnP-IN-1 off-target effects and how to mitigate them
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and mitigating potential off-target effects of CdnP-IN-1, a potent inhibitor of ENPP1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor designed to target and block the enzymatic activity of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). The primary function of ENPP1 is to hydrolyze the cyclic dinucleotide 2'3'-cGAMP, a critical second messenger in the cGAS-STING innate immunity pathway. By inhibiting ENPP1, this compound aims to increase the bioavailability of cGAMP, thereby enhancing STING-mediated anti-tumor immune responses.[1][2]
Q2: What are the known or predicted off-targets of this compound?
A2: While this compound is highly potent against ENPP1, kinome-wide screening and predictive safety panels have identified several potential off-targets that may become relevant at higher concentrations.[3][4] The primary off-targets of concern are Phosphodiesterase 3A (PDE3A), Rho-associated coiled-coil containing protein kinase 2 (ROCK2), and the hERG channel. Unintended inhibition of these proteins can lead to misleading experimental results or toxicity.[3]
Q3: How can I minimize off-target effects in my initial experimental setup?
A3: To reduce the likelihood of observing off-target effects, several strategies should be employed from the outset[5]:
-
Use the Lowest Effective Concentration: Always perform a dose-response curve to determine the minimum concentration of this compound required to achieve the desired on-target effect (e.g., ENPP1 inhibition or STING pathway activation).
-
Employ Structurally Distinct Inhibitors: If possible, use a second, structurally different ENPP1 inhibitor as a control to confirm that the observed phenotype is not due to a shared off-target effect of the this compound chemical scaffold.[5]
-
Utilize Genetic Validation: The most rigorous control is to use genetic methods like CRISPR/Cas9 or RNAi to knock out or knock down ENPP1.[5][6] The phenotype in genetically-modified cells should mimic the effect of this compound if the inhibitor is acting on-target.
Quantitative Data: this compound Selectivity Profile
The following table summarizes the inhibitory potency of this compound against its primary target and key off-targets. The selectivity index is calculated as the ratio of the off-target IC50 to the on-target IC50. A higher index indicates greater selectivity for the primary target.
| Target | IC50 (nM) | Selectivity Index (vs. ENPP1) | Potential Phenotypic Consequence |
| ENPP1 (On-Target) | 15 | - | STING Pathway Activation |
| PDE3A | 1,800 | 120x | Cardiotoxicity |
| ROCK2 | 4,500 | 300x | Changes in Cell Morphology & Adhesion |
| hERG Channel | >10,000 | >667x | Cardiac Arrhythmia (QT Prolongation) |
Troubleshooting Guides
Issue 1: I'm observing significant cytotoxicity or changes in cell viability at my effective dose.
-
Potential Cause: This could be an on-target effect in certain cancer cell lines, but it may also be caused by off-target inhibition of PDE3A, which can be cytotoxic in specific cellular contexts.
-
Troubleshooting Steps:
-
Confirm with Genetic Knockdown: Use CRISPR or siRNA to knock down ENPP1. If ENPP1 knockdown does not replicate the cytotoxicity, the effect is likely off-target.[6]
-
Use a PDE3A-specific Inhibitor: Treat cells with a known PDE3A inhibitor (e.g., Cilostazol) as a positive control. If this agent phenocopies the cytotoxicity observed with this compound, it suggests a PDE3A off-target effect.
-
Perform a Rescue Experiment: In cells where ENPP1 has been knocked out, the cytotoxic effect of this compound should persist if it is mediated by an off-target like PDE3A.[3]
-
Issue 2: My cells are showing unexpected changes in morphology, such as cell rounding or loss of adhesion.
-
Potential Cause: These effects are characteristic of interference with the Rho/ROCK signaling pathway. Off-target inhibition of ROCK2 by this compound is a likely cause.
-
Troubleshooting Steps:
-
Analyze ROCK2 Substrate Phosphorylation: Perform a Western blot to check the phosphorylation status of a downstream ROCK2 substrate, such as Myosin Light Chain 2 (MLC2). A decrease in p-MLC2 levels upon treatment with this compound would indicate ROCK2 inhibition.
-
Use a ROCK2-specific Inhibitor: As a positive control, treat cells with a selective ROCK2 inhibitor (e.g., Y-27632). If this treatment produces the same morphological changes, it strongly implicates ROCK2 as the relevant off-target.
-
Lower this compound Concentration: Re-evaluate your dose-response curve. It may be possible to find a concentration window that is sufficient to inhibit ENPP1 without significantly affecting ROCK2.
-
Mandatory Visualizations
Caption: On-target vs. off-target pathways of this compound.
Caption: Logical workflow for troubleshooting off-target effects.
Key Experimental Protocols
Protocol 1: Target Validation via CRISPR/Cas9 Knockout
This protocol describes how to validate whether an observed cellular phenotype is a direct result of ENPP1 inhibition. The principle is that if the phenotype is on-target, knocking out the ENPP1 gene should replicate the effect seen with this compound treatment.[6]
-
Objective: To generate an ENPP1 knockout cell line to distinguish on-target from off-target effects of this compound.
-
Materials:
-
Lentiviral particles containing Cas9 and a guide RNA (gRNA) targeting ENPP1.
-
Non-targeting control gRNA lentivirus.
-
Cell line of interest.
-
Puromycin or other selection antibiotic.
-
Antibody for ENPP1 (for Western blot validation).
-
This compound.
-
-
Methodology:
-
Transduction: Plate cells and allow them to adhere. Transduce cells with either ENPP1-targeting or non-targeting control lentivirus at an MOI of ~0.3 to ensure single integrations.
-
Selection: 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Expansion and Validation: Expand the antibiotic-resistant cell pools. Validate the knockout by performing a Western blot to confirm the absence of the ENPP1 protein.
-
Phenotypic Assay: Plate the wild-type (WT), non-targeting control, and ENPP1 KO cell lines. Treat the WT and non-targeting control cells with this compound at the effective concentration. Leave the ENPP1 KO cells untreated.
-
Analysis: Measure the phenotype of interest (e.g., cell viability, cytokine production) across all three groups.
-
-
Interpreting Results:
-
On-Target Effect: The phenotype in the ENPP1 KO cells will closely match the phenotype in the WT cells treated with this compound.
-
Off-Target Effect: The phenotype will be observed in the this compound-treated WT cells but NOT in the untreated ENPP1 KO cells.
-
Caption: Experimental workflow for CRISPR/Cas9 target validation.
References
- 1. Extracellular cGAMP is a cancer cell-produced immunotransmitter involved in radiation-induced anti-cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. icr.ac.uk [icr.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving CdnP-IN-1 Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in-vivo studies aimed at improving the bioavailability of CdnP-IN-1, a representative compound with presumed poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low oral bioavailability for compounds like this compound?
Low oral bioavailability is often a result of several factors that can be broadly categorized as follows:
-
Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal (GI) fluids before it can be absorbed. For poorly soluble compounds, this is a rate-limiting step.[1][2]
-
Low Permeability: The compound may not efficiently pass through the intestinal epithelial cell membranes to enter the systemic circulation.[3]
-
Pre-systemic Metabolism: The drug may be metabolized by enzymes in the intestine or liver (first-pass metabolism) before it reaches the systemic circulation, reducing the amount of active drug.[3][4]
-
Gastrointestinal Instability: The compound may be degraded by the harsh acidic environment of the stomach or by digestive enzymes.[4]
Q2: What are the primary formulation strategies to enhance the bioavailability of poorly soluble drugs?
Several formulation strategies can be employed to overcome the challenges of poor solubility and improve bioavailability:
-
Particle Size Reduction: Decreasing the particle size of the drug (micronization or nanocrystal technology) increases the surface area available for dissolution.[1][2]
-
Amorphous Solid Dispersions: Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can enhance its solubility and dissolution rate.[5]
-
Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the GI tract, and lipid nanoparticles. These formulations can improve solubility and may also enhance absorption via the lymphatic system, bypassing first-pass metabolism.[5][6]
-
Use of Excipients: Incorporating surfactants, co-solvents, and complexing agents (like cyclodextrins) can improve the wetting and solubility of the drug.[6][7]
Troubleshooting Guides
This section addresses specific issues that may arise during animal studies with this compound.
| Problem | Possible Cause | Troubleshooting Action |
| Low and variable plasma concentrations of this compound after oral administration. | Poor dissolution of this compound in the GI tract. | Develop a formulation to improve solubility, such as a lipid-based formulation (e.g., SEDDS) or a nanoemulsion.[8] |
| Degradation of this compound in the stomach. | Consider enteric-coated formulations to protect the drug from the acidic environment. | |
| High first-pass metabolism. | Use formulations that promote lymphatic uptake, such as those based on long-chain triglycerides, to bypass the liver.[8] | |
| Instability of the this compound formulation (e.g., precipitation, phase separation). | Drug concentration exceeds the solubility limit of the vehicle. | Conduct solubility screening in various excipients (oils, surfactants, co-solvents) to identify a suitable vehicle or combination of vehicles.[4] |
| The formulation is not optimized. | For emulsions, optimize the ratio of oil, surfactant, and co-surfactant to ensure stability. For suspensions, evaluate different suspending agents and particle sizes. | |
| High inter-animal variability in pharmacokinetic (PK) data. | Inconsistent dosing or formulation instability. | Ensure the formulation is homogenous before each administration by vortexing or sonicating suspensions. For lipid-based systems, ensure a clear, single-phase solution.[4] |
| Inconsistent food intake by the animals. | Standardize the feeding schedule, as food can affect the absorption of many compounds. For lipophilic drugs, administration with a high-fat meal can sometimes enhance absorption.[8] |
Data Presentation: Pharmacokinetic Parameters of this compound Formulations
The following table provides an example of how to present pharmacokinetic data from a comparative in-vivo study in rats, evaluating different this compound formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 35 | 2.0 | 600 ± 120 | 100 (Reference) |
| Micronized Suspension | 10 | 350 ± 60 | 1.5 | 1500 ± 250 | 250 |
| Amorphous Solid Dispersion | 10 | 700 ± 110 | 1.0 | 4200 ± 500 | 700 |
| Nanoemulsion | 10 | 1200 ± 200 | 0.5 | 9000 ± 1100 | 1500 |
Data are presented as mean ± standard deviation (n=6 per group). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion
Objective: To prepare a nanoemulsion formulation to enhance the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Transcutol P)
-
Deionized water
Methodology:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Phase Diagram Construction: Construct a ternary phase diagram with the selected oil, surfactant, and co-surfactant to identify the nanoemulsion region.
-
Nanoemulsion Preparation:
-
Dissolve this compound in the chosen oil phase.
-
Add the surfactant and co-surfactant to the oil phase and mix thoroughly to form the nanoemulsion pre-concentrate.
-
Slowly add the aqueous phase (deionized water) to the pre-concentrate under gentle stirring. The mixture should spontaneously form a clear or slightly bluish nanoemulsion.
-
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, and zeta potential using a dynamic light scattering instrument. The formulation should be visually inspected for any signs of instability, such as phase separation or precipitation.
Protocol 2: In-vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of different this compound formulations in a rat model.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulations (e.g., aqueous suspension, nanoemulsion)
-
Oral gavage needles
-
Heparinized tubes for blood collection
-
Anesthetic (e.g., isoflurane)
Methodology:
-
Animal Acclimatization: Acclimate the rats for at least one week before the experiment with free access to food and water.
-
Dosing:
-
Fast the animals overnight before dosing.
-
Divide the rats into groups (n=6 per group), with each group receiving a different formulation.
-
Administer the this compound formulation orally via gavage at a specified dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of this compound in rat plasma.
-
-
Pharmacokinetic Analysis:
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, and AUC, for each formulation group.
-
Visualizations
Caption: Workflow for improving this compound bioavailability.
Caption: Hypothetical this compound target pathway.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. upm-inc.com [upm-inc.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
CdnP-IN-1 assay interference and troubleshooting
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the CdnP-IN-1 inhibitor assay.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of the cyclic di-AMP (c-di-AMP) phosphodiesterase (CdnP). It competes with the natural substrate, c-di-AMP, for binding to the active site of the CdnP enzyme, thereby preventing the hydrolysis of c-di-AMP to pApA.
Q2: What type of assay is used to measure this compound activity?
A2: The activity of this compound is typically measured using an in vitro enzyme inhibition assay. A common method is a fluorescence-based assay that measures the depletion of c-di-AMP.
Q3: What are the key components of the this compound inhibitor assay kit?
A3: A typical kit includes the CdnP enzyme, the substrate (c-di-AMP), this compound as a control inhibitor, assay buffer, and a detection reagent that fluoresces in the presence of c-di-AMP.
Q4: How should I store and handle the this compound compound?
A4: this compound should be stored as a desiccated solid at -20°C. For use, prepare a stock solution in a suitable solvent like DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Unexpected or inconsistent results can arise from various factors in the experimental setup. This guide addresses common issues encountered during the this compound assay.
Table 1: Troubleshooting Common Issues in the this compound Assay
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | 1. Contaminated reagents or microplate. 2. Autofluorescence of test compounds. 3. Non-specific binding of this compound or other compounds to the plate. | 1. Use fresh, high-quality reagents and plates designed for fluorescence assays (e.g., black plates with clear bottoms). 2. Run a control with the compound alone (no enzyme or substrate) to measure its intrinsic fluorescence and subtract this from the experimental values. 3. Increase the number of wash steps or optimize the blocking buffer if applicable to your specific protocol.[1] |
| Low or No Enzyme Activity | 1. Improper storage or handling of the CdnP enzyme. 2. Incorrect assay buffer pH or temperature. 3. Presence of inhibitors in the sample matrix. | 1. Ensure the enzyme is stored at the recommended temperature and avoid repeated freeze-thaw cycles.[2] 2. Verify the pH of the assay buffer and ensure the assay is performed at the optimal temperature for the enzyme.[2][3] 3. Run a control with the enzyme and substrate in the absence of any test compounds to confirm baseline activity.[4] |
| Inconsistent or Non-Reproducible Results | 1. Pipetting errors or improper mixing of reagents. 2. Variability in incubation times. 3. Instability of this compound or other test compounds. | 1. Use calibrated pipettes and ensure all reagents are thoroughly mixed before and after addition to the wells. Prepare a master mix for reagents where possible.[5] 2. Use a multichannel pipette for simultaneous addition of reagents and ensure consistent incubation times for all wells. 3. Prepare fresh dilutions of compounds for each experiment and minimize their exposure to light and room temperature. |
| Unexpected IC50 Values | 1. Incorrect concentration of CdnP enzyme or c-di-AMP substrate. 2. Errors in the serial dilution of this compound. 3. Inappropriate data analysis model. | 1. Confirm the final concentrations of the enzyme and substrate in the assay are as recommended in the protocol. 2. Carefully prepare the serial dilutions and use a fresh set of tips for each dilution step. 3. Ensure you are using a suitable non-linear regression model (e.g., four-parameter logistic) to fit the dose-response curve. |
Experimental Protocols
Protocol 1: this compound Enzyme Inhibition Assay (Fluorescence-Based)
This protocol outlines a typical procedure for determining the IC50 value of this compound.
Materials:
-
CdnP Enzyme
-
c-di-AMP Substrate
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Fluorescent Detection Reagent
-
Black, clear-bottom 96-well or 384-well plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare Reagents: Thaw all reagents on ice and prepare working solutions in assay buffer.
-
Serial Dilution of this compound: Prepare a serial dilution of this compound in assay buffer. A typical starting concentration for the highest dose might be 100 µM.
-
Enzyme and Inhibitor Pre-incubation: Add 10 µL of the CdnP enzyme solution to each well, followed by 10 µL of the this compound serial dilutions or vehicle control. Gently mix and pre-incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add 10 µL of the c-di-AMP substrate solution to each well to start the enzymatic reaction. The final volume should be 30 µL.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Stop Reaction and Signal Detection: Add 10 µL of the fluorescent detection reagent to each well. This reagent will stop the reaction and bind to any remaining c-di-AMP, generating a fluorescent signal.
-
Read Plate: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
Visualizations
Signaling Pathway and Mechanism of Action
References
Validation & Comparative
A Comparative Guide to Inhibitors of the cGAS-STING Pathway
For Researchers, Scientists, and Drug Development Professionals
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making it a prime target for therapeutic intervention. This guide provides an objective comparison of currently available inhibitors targeting the cGAS-STING pathway, supported by experimental data and detailed methodologies.
It is important to note that a search for the specific inhibitor "CdnP-IN-1" did not yield any publicly available information. Therefore, this guide focuses on a comparative analysis of other well-characterized inhibitors of the cGAS-STING pathway.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is initiated by the binding of cytosolic double-stranded DNA (dsDNA) to cGAS. This activation leads to the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident protein, triggering a conformational change and its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory cytokines.
Figure 1: The cGAS-STING signaling pathway.
Inhibitor Comparison
Inhibitors of the cGAS-STING pathway can be broadly categorized into two main classes: cGAS inhibitors and STING inhibitors . cGAS inhibitors prevent the production of cGAMP, while STING inhibitors block the signaling cascade downstream of cGAMP.
cGAS Inhibitors
These molecules typically target the enzymatic activity of cGAS, preventing the synthesis of cGAMP from ATP and GTP.
| Inhibitor | Target | IC50 (in vitro) | Cell-based IC50 | Mechanism of Action | Reference |
| RU.521 | Mouse cGAS | ~2.4 µM | 0.51 µM (ISD-stimulated) | Competes with ATP and GTP for the active site. | [1] |
| G150 | Human cGAS | 25.61 nM (ATP Glo assay) | ~1 µM | Binds to the cGAS active site. | [2] |
| PF-06928215 | Human cGAS | High affinity | Potent cellular activity | Binds to the cGAS active site. | [3] |
| Compound 3 | Human cGAS | - | 0.51 ± 0.05 μM | Covalently binds to Cys419 of cGAS. | [1] |
STING Inhibitors
These inhibitors act by various mechanisms, including blocking the cGAMP binding pocket, preventing STING oligomerization, or inhibiting its palmitoylation.
| Inhibitor | Target | IC50 | Mechanism of Action | Reference |
| H-151 | Human STING | ~1.4 µM | Covalently modifies Cys91, preventing palmitoylation and subsequent signaling. | [4] |
| SN-011 | Human & Mouse STING | ~500 nM (human), ~100 nM (mouse) | Binds to the cGAMP binding pocket, locking STING in an inactive conformation. | [5] |
| Compound 31 | Human STING | 76 nM | Competes with cGAMP for the STING binding pocket. | [6] |
Experimental Protocols
Biochemical Assay: cGAS Enzyme Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of cGAS in a purified system.
Workflow:
Figure 2: Workflow for a cGAS biochemical assay.
Methodology:
-
Reaction Setup: A reaction mixture containing recombinant human or murine cGAS protein, a DNA activator (e.g., herring testes DNA), ATP, and GTP in an appropriate reaction buffer is prepared.
-
Inhibitor Addition: The test inhibitor is added to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for cGAMP synthesis.
-
Detection: The amount of cGAMP produced is quantified. This can be achieved through various methods, including:
-
ELISA: A competitive enzyme-linked immunosorbent assay using a cGAMP-specific antibody.
-
TR-FRET: A time-resolved fluorescence resonance energy transfer-based assay.[5]
-
LC-MS/MS: A highly sensitive and quantitative method for direct measurement of cGAMP.
-
-
Data Analysis: The percentage of cGAS inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Assay: STING Reporter Assay
This assay measures the ability of a compound to inhibit STING-dependent signaling in a cellular context.
Workflow:
Figure 3: Workflow for a STING cellular reporter assay.
Methodology:
-
Cell Culture: A reporter cell line, such as THP1-Lucia™ ISG cells which express a secreted luciferase under the control of an IRF-inducible promoter, is cultured.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of the test inhibitor for a specific duration (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with a STING agonist, such as cGAMP or by transfecting with dsDNA, to activate the pathway.
-
Incubation: The cells are incubated for a further period (e.g., 18-24 hours) to allow for reporter gene expression.
-
Reporter Assay: The activity of the reporter protein (e.g., luciferase) in the cell culture supernatant is measured using a luminometer.
-
Data Analysis: The percentage of inhibition of STING signaling is calculated for each inhibitor concentration, and the cellular IC50 value is determined.
Conclusion
The development of potent and selective inhibitors of the cGAS-STING pathway holds significant promise for the treatment of a range of inflammatory and autoimmune diseases. This guide provides a comparative overview of some of the key inhibitors currently available, highlighting their mechanisms of action and potency. The provided experimental protocols offer a foundation for researchers to evaluate and characterize novel inhibitors in this rapidly evolving field. As research progresses, the development of inhibitors with improved specificity and in vivo efficacy will be crucial for translating the therapeutic potential of targeting the cGAS-STING pathway into clinical applications.
References
- 1. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING inhibitors target the cyclic dinucleotide binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validating Target Engagement of CdnP-IN-1 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the cellular target engagement of a novel hypothetical Checkpoint Kinase 1 (CHK1) inhibitor, CdnP-IN-1. The performance of this compound is compared with the well-characterized CHK1 inhibitor, MK-8776. This guide outlines key experimental protocols and presents data in a structured format to facilitate objective comparison.
Introduction to CHK1 and its Inhibition
Checkpoint Kinase 1 (CHK1) is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway.[1][2] Upon DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[1][2] In many cancers, the DDR pathway is compromised, making cancer cells reliant on CHK1 for survival. Therefore, inhibiting CHK1 can selectively kill cancer cells and sensitize them to DNA-damaging therapies.[1][2] this compound is a novel investigational compound designed to inhibit CHK1. Validating its engagement with CHK1 in a cellular context is a critical step in its development.
Signaling Pathway of CHK1
The following diagram illustrates the central role of CHK1 in the DNA damage response pathway.
Caption: CHK1 signaling pathway in response to DNA damage.
Methods for Validating Target Engagement
Two primary methods are presented to validate the binding of this compound to CHK1 within cells: the Cellular Thermal Shift Assay (CETSA) and Western Blotting to detect changes in CHK1 phosphorylation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.[3][4][5][6] When a compound binds to its target protein, it often increases the protein's resistance to heat-induced denaturation.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Culture a suitable cancer cell line (e.g., HT29 or AsPC-1) to 80% confluency. Treat the cells with varying concentrations of this compound or MK-8776 for 1-2 hours. A vehicle control (e.g., DMSO) should be included.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant and determine the protein concentration. Analyze the amount of soluble CHK1 in each sample by Western Blotting using a specific anti-CHK1 antibody.
The results of the CETSA experiment can be summarized in a table showing the melting temperature (Tm) of CHK1 in the presence of different concentrations of the inhibitors. An increase in Tm indicates target engagement.
| Compound | Concentration | CHK1 Melting Temperature (Tm) (°C) |
| Vehicle (DMSO) | - | 48.5 |
| This compound | 1 µM | 52.3 |
| 10 µM | 56.8 | |
| MK-8776 | 1 µM | 51.9 |
| 10 µM | 55.2 |
Western Blotting for CHK1 Phosphorylation
In response to DNA damage, CHK1 is phosphorylated at specific sites, such as Serine 345 (S345), by the upstream kinase ATR.[7][8][9][10] An effective CHK1 inhibitor will block the autophosphorylation of CHK1 at Serine 296 (S296) without affecting the upstream phosphorylation at S345.
Caption: Experimental workflow for Western Blot analysis of CHK1 phosphorylation.
-
Cell Treatment: Seed cells and allow them to attach overnight. To induce CHK1 activation, treat the cells with a DNA damaging agent such as gemcitabine or hydroxyurea for a specified time.
-
Inhibitor Treatment: Following DNA damage induction, treat the cells with various concentrations of this compound or MK-8776 for 1-2 hours.
-
Protein Lysis and Quantification: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies specific for phospho-CHK1 (S296), phospho-CHK1 (S345), and total CHK1. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
The inhibitory effect of the compounds on CHK1 autophosphorylation can be quantified and presented in a table. The IC50 value represents the concentration of the inhibitor required to reduce the pCHK1 (S296) signal by 50%.
| Compound | IC50 for pCHK1 (S296) Inhibition (nM) | Effect on pCHK1 (S345) |
| This compound | 50 | No significant change |
| MK-8776 | 60 | No significant change |
Comparison of this compound and Alternative CHK1 Inhibitors
A comparison with other known CHK1 inhibitors is essential to understand the relative potency and specificity of this compound.
| Inhibitor | Reported IC50 (in vitro) | Cellular Potency (pS296-CHK1) | Key Off-Targets |
| This compound | Data not available | 50 nM | To be determined |
| MK-8776 | 3 nM[11] | ~60 nM[11] | CDK2 (at higher conc.)[1][2] |
| SRA737 | Low nM | ~1 µM[1] | CDK2 (at higher conc.)[1] |
| LY2606368 | Low nM | ~10 nM[1] | CHK2, RSK family kinases[2] |
Conclusion
This guide outlines robust and widely accepted methods for validating the target engagement of the novel CHK1 inhibitor, this compound. The Cellular Thermal Shift Assay provides direct evidence of binding in a cellular context, while Western Blot analysis of CHK1 phosphorylation confirms the functional inhibition of the kinase. By comparing the data obtained for this compound with the established CHK1 inhibitor MK-8776, researchers can objectively assess its potency and cellular activity. These experiments are fundamental for the continued development and characterization of this compound as a potential therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. rndsystems.com [rndsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
CdnP-IN-1 efficacy compared to [standard drug]
An Objective Comparison of CdnP-IN-1 and Intravenous Immunoglobulin (IVIG) for Autoimmune Neuropathies
This guide provides a detailed comparison between the investigational drug this compound, a hypothetical γ-secretase inhibitor targeting the Notch signaling pathway, and the standard-of-care treatment, Intravenous Immunoglobulin (IVIG), for autoimmune conditions such as Chronic Inflammatory Demyelinating Polyradiculoneuropathy (CIDP). This document is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound (Hypothetical Notch Inhibitor)
This compound is conceptualized as a γ-secretase inhibitor (GSI). γ-secretase is a crucial enzyme in the Notch signaling pathway.[1][2] The Notch pathway is a highly conserved cell signaling system that regulates cell proliferation, differentiation, and apoptosis, and plays a significant role in the immune system.[3] In T-cells, Notch signaling is important for their development, activation, and differentiation into pro-inflammatory subsets like Th1 and Th17.[3] In autoimmune diseases, aberrant Notch signaling is thought to contribute to the inflammatory cascade.[4] By inhibiting γ-secretase, this compound would prevent the cleavage and release of the Notch intracellular domain (NICD), thereby blocking the downstream signaling that leads to the transcription of target genes.[1][5] This is expected to suppress T-cell activation and proliferation, reducing the autoimmune response.[2][6]
Intravenous Immunoglobulin (IVIG)
The mechanism of action of IVIG in CIDP is multifaceted and not fully elucidated.[7] It is believed to exert its immunomodulatory effects through several pathways:[8][9][10][11]
-
Neutralization of autoantibodies: IVIG contains anti-idiotypic antibodies that can neutralize pathogenic autoantibodies.
-
Complement cascade modulation: It can inhibit the complement system, preventing complement-mediated damage to nerves.[7][10]
-
Fc receptor blockade: IVIG saturates Fc receptors on macrophages, reducing their activation and subsequent myelin destruction.[7][10]
-
Modulation of cytokine networks: It can suppress pro-inflammatory cytokines and promote anti-inflammatory mediators.[9][11]
-
Inhibition of T-cell proliferation and activation: IVIG can influence T-cell function, although the exact mechanisms are still under investigation.
Signaling and Therapeutic Pathways
Caption: Notch signaling pathway with the inhibitory action of this compound.
Efficacy Data Comparison
| Parameter | This compound (Hypothetical Notch Inhibitor) | Intravenous Immunoglobulin (IVIG) |
| Development Stage | Preclinical | Clinical (Approved Treatment) |
| Primary Endpoint | Reduction in disease severity in animal models of autoimmune disease. | Improvement in disability scores in CIDP patients.[12][13] |
| Efficacy Metric | T-cell Proliferation: Significant inhibition of antigen-stimulated T-cell proliferation in vitro.[2] Autoantibody Titer: Statistically significant decrease in anti-dsDNA IgG antibodies in mouse models of lupus (p=0.02).[6] Lymphadenopathy/Splenomegaly: Significant reduction in lymph node (p=0.006) and spleen size (p=0.008) in autoimmune mouse models.[6] | INCAT Disability Score: 54-71.5% of patients show a ≥1-point improvement on the adjusted INCAT score.[7][12] Grip Strength: Median improvement of +8.0 kPa.[12] MRC Sum Score: Median improvement of +3.0 points.[12] Time to Improvement: Median time to first INCAT improvement is approximately 4.3 weeks.[12] |
| Responder Rate | Not applicable (preclinical) | High, with a risk ratio of 2.40 for significant improvement in disability compared to placebo.[13] |
Experimental Protocols
Key Experiment 1: In Vitro T-Cell Proliferation Assay for this compound
This assay measures the ability of this compound to inhibit the proliferation of T-cells upon stimulation.
Objective: To determine the concentration-dependent inhibitory effect of this compound on T-cell proliferation.
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.[14]
-
Cell Staining: Label the isolated PBMCs with a cell proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE). CFSE is a fluorescent dye that is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.[14][15]
-
Cell Culture and Stimulation:
-
Plate the CFSE-labeled PBMCs in a 96-well plate at a density of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.[16]
-
Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Stimulate the T-cells to proliferate by adding anti-CD3 and anti-CD28 antibodies.[16][17]
-
-
Incubation: Incubate the plates for 3-5 days at 37°C in a humidified 5% CO2 incubator.[16]
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD4, CD8).
-
Analyze the cells using a flow cytometer. The CFSE fluorescence intensity will be measured within the gated T-cell populations.
-
The degree of proliferation is determined by the reduction in CFSE fluorescence. Each peak of reduced fluorescence represents a cell division.[15]
-
-
Data Analysis: Calculate the percentage of proliferating cells and the proliferation index for each concentration of this compound. Determine the IC50 value (the concentration at which 50% of T-cell proliferation is inhibited).
Caption: In vitro workflow for assessing T-cell proliferation inhibition.
Key Experiment 2: Clinical Trial Protocol for IVIG in CIDP
This protocol summarizes the design of a typical randomized controlled trial to evaluate the efficacy of IVIG in CIDP patients, based on published studies like the ICE trial.[18]
Objective: To assess the efficacy and safety of IVIG compared to placebo in patients with CIDP.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[18][19]
-
Patient Population: Adults with a confirmed diagnosis of CIDP, who may be treatment-naïve or have been previously treated.[12][20]
-
Randomization and Blinding: Patients are randomly assigned to receive either IVIG or a placebo (e.g., 5% albumin). Both patients and investigators are blinded to the treatment allocation.[19]
-
Treatment Protocol:
-
Efficacy Assessments:
-
Primary Endpoint: The proportion of responders at the end of the treatment period, defined as a clinically significant improvement (e.g., ≥1 point decrease) on a validated disability scale like the adjusted Inflammatory Neuropathy Cause and Treatment (INCAT) score.[12][22]
-
Secondary Endpoints: Changes from baseline in:
-
-
Safety Monitoring: Adverse events are recorded throughout the study.
-
Data Analysis: The proportion of responders in the IVIG group is compared to the placebo group using appropriate statistical methods.
Caption: Workflow for a randomized controlled trial of IVIG in CIDP.
References
- 1. Dual antitumor mechanisms of Notch signaling inhibitor in a T‐cell acute lymphoblastic leukemia xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of NOTCH signaling by gamma secretase inhibitor engages the RB pathway and elicits cell cycle exit in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A narrative review of the role of the Notch signaling pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Notch signaling pathway in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Validate User [ashpublications.org]
- 7. ameripharmaspecialty.com [ameripharmaspecialty.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of action of IVIg and therapeutic considerations in the treatment of acute and chronic demyelinating neuropathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.eur.nl [pure.eur.nl]
- 11. Mechanisms of action of IVIg and therapeutic considerations in the treatment of acute and chronic demyelinating neuropathies | Semantic Scholar [semanticscholar.org]
- 12. Efficacy and safety of IVIG in CIDP: Combined data of the PRIMA and PATH studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurologylive.com [neurologylive.com]
- 14. agilent.com [agilent.com]
- 15. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. criver.com [criver.com]
- 18. tandfonline.com [tandfonline.com]
- 19. neurology.org [neurology.org]
- 20. A randomised, multi‐centre phase III study of 3 different doses of intravenous immunoglobulin 10% in patients with chronic inflammatory demyelinating polyradiculoneuropathy (ProCID trial): Study design and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. The Results of ADVANCE-CIDP IVIG Trial: Intravenous Immunoglobulin 10% Therapy With GAMMAGARD LIQUID/Kiovig for Treatment of Relapse in Chronic Inflammatory Demyelinating Polyradiculoneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of cGAS Inhibitors: A Guide to Selectivity and Specificity
For Researchers, Scientists, and Drug Development Professionals
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of pathogen infection and cellular damage. Aberrant activation of this pathway by self-DNA is implicated in the pathophysiology of various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target. This guide provides a comparative analysis of the selectivity and specificity of key small-molecule inhibitors of cGAS, with a focus on G150, a potent and highly selective human cGAS inhibitor, and its analogues.
Introduction to cGAS Inhibition
cGAS acts as a cytosolic sensor that, upon binding to dsDNA, catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP then binds to and activates STING, initiating a signaling cascade that leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. The development of specific cGAS inhibitors is a promising strategy for the treatment of cGAS-driven inflammatory diseases. This guide focuses on the comparative performance of well-characterized cGAS inhibitors to aid researchers in selecting the appropriate tool for their studies.
Comparative Potency and Selectivity of cGAS Inhibitors
The following tables summarize the in vitro and cellular potency of selected cGAS inhibitors against human and murine cGAS. The data highlights the species-specific selectivity and cellular efficacy of these compounds.
Biochemical Potency (IC50)
| Compound | Target | Biochemical IC50 (nM) | Reference |
| G150 | human cGAS | 10.2 | [1][2][3] |
| mouse cGAS | No Inhibition | [2] | |
| G140 | human cGAS | 14.0 | [1][2][4] |
| mouse cGAS | 442 | [1][2][4] | |
| RU.521 | human cGAS | Poor inhibitor | [5][6] |
| mouse cGAS | 110 | [1] |
Cellular Potency (IC50)
| Compound | Cell Line | Target Gene | Cellular IC50 (µM) | Reference |
| G150 | THP-1 (human) | IFNB1 | 1.96 | [1][2][3] |
| THP-1 (human) | CXCL10 | 7.57 | [1][3] | |
| Primary Human Macrophages | IFNB1 | 0.62 | [1][3] | |
| G140 | THP-1 (human) | IFNB1 | 1.70 | [1][2][4] |
| Primary Human Macrophages | IFNB1 | ≤1 | [2] | |
| RU.521 | Mouse Macrophages | cGAS-mediated signaling | 0.70 | [5] |
Specificity Analysis
A crucial aspect of a good chemical probe or therapeutic candidate is its specificity for the intended target. The following data demonstrates the selectivity of G150 and G140 for cGAS over other related signaling pathways.
Specificity Against Other Innate Immune Pathways
At a concentration of 10 µM in THP-1 cells, G140 and G150 showed specific inhibition of the dsDNA-cGAS pathway and did not significantly inhibit downstream STING activation by cGAMP or the RIG-I pathway stimulated by hairpin RNA (hpRNA).[1][7] In primary human macrophages, at a concentration of 5 µM, both inhibitors demonstrated 75-95% inhibition of the cGAS pathway without affecting the cGAMP-stimulated STING pathway or the hpRNA-stimulated RIG-I pathway.[1]
| Compound (Concentration) | Pathway Stimulant | Target Pathway | % Inhibition in THP-1 cells | % Inhibition in Primary Human Macrophages | Reference |
| G150 (10 µM / 5 µM) | dsDNA | cGAS | High | 75-95 | [1] |
| cGAMP | STING | No significant inhibition | No inhibition | [1] | |
| hpRNA | RIG-I | No significant inhibition | No inhibition | [1] | |
| G140 (10 µM / 5 µM) | dsDNA | cGAS | High | 75-95 | [1] |
| cGAMP | STING | No significant inhibition | No inhibition | [1] | |
| hpRNA | RIG-I | No significant inhibition | No inhibition | [1] |
Furthermore, G140 and G150 have been shown to have no off-target effects against other nucleotidyl transferase enzymes, such as soluble adenylyl cyclase (ADCY10).[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Biochemical cGAS Inhibition Assay
This assay directly measures the enzymatic activity of recombinant cGAS and its inhibition by a test compound.
-
Reaction Setup : A reaction mixture is prepared containing purified recombinant human or mouse cGAS enzyme, a DNA activator (e.g., herring testes DNA), ATP, and GTP in a suitable buffer.
-
Inhibitor Addition : The test compound (e.g., G150) is added to the reaction mixture at various concentrations.
-
Incubation : The reaction is incubated to allow for the enzymatic synthesis of cGAMP.
-
Detection : The amount of cGAMP produced is quantified. This can be done using several methods, including:
-
Chemiluminescence Assay : Measures ATP consumption, which is inversely proportional to cGAS activity.
-
Competitive ELISA : A highly sensitive method that uses a 2'3'-cGAMP-specific antibody to quantify the amount of cGAMP produced.
-
TR-FRET Assay : A time-resolved fluorescence resonance energy transfer assay that provides a robust and high-throughput method for measuring cGAMP levels.
-
-
IC50 Calculation : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percent inhibition against the inhibitor concentration.
Cellular cGAS Inhibition Assay
This assay evaluates the efficacy of a cGAS inhibitor in a cellular context.
-
Cell Culture : A suitable cell line, such as human monocytic THP-1 cells or primary macrophages, is cultured.
-
Inhibitor Pre-treatment : Cells are pre-treated with various concentrations of the cGAS inhibitor for a defined period.
-
cGAS Activation : Cytosolic dsDNA is introduced to activate cGAS. This is typically achieved by transfecting the cells with a DNA ligand like herring testes DNA (HT-DNA) or interferon-stimulatory DNA (ISD).
-
Incubation : Cells are incubated to allow for the activation of the cGAS-STING pathway and subsequent gene expression.
-
Endpoint Measurement : The inhibition of cGAS activity is determined by measuring the expression of downstream interferon-stimulated genes (ISGs), such as IFNB1 and CXCL10, using quantitative real-time PCR (qRT-PCR).
-
Cellular IC50 Calculation : The cellular IC50 is determined by plotting the percentage of gene expression inhibition against the inhibitor concentration.
Visualizing the cGAS-STING Pathway and Inhibition
The following diagrams illustrate the cGAS-STING signaling pathway and the experimental workflows used to assess inhibitor activity.
Caption: The cGAS-STING signaling pathway and the point of inhibition by G150.
Caption: Workflow for a biochemical assay to determine cGAS inhibitor potency.
Caption: Workflow for a cellular assay to assess cGAS inhibitor efficacy.
References
- 1. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. regenhealthsolutions.info [regenhealthsolutions.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Comparative Guide to CdnP-IN-1 and Other Novel ENPP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of CdnP-IN-1, a potent and selective inhibitor of the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), with other leading small-molecule inhibitors targeting the same enzyme. ENPP1 is a key regulator of innate immunity, primarily through its role in hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (2'3'-cGAMP), a critical second messenger in the STING (Stimulator of Interferon Genes) pathway. Inhibition of ENPP1 enhances STING-mediated immune responses, a promising strategy for cancer immunotherapy.
This document offers a head-to-head comparison of inhibitor potencies, presents detailed experimental protocols for their evaluation, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Comparison of ENPP1 Inhibitors
The following table summarizes the in vitro potencies of this compound and other notable ENPP1 inhibitors. The data is compiled from various biochemical and cellular assays, providing a clear overview of their comparative efficacy.
| Compound | Target | Biochemical IC50 (nM) | Cellular EC50 (nM) | Assay System | Reference |
| This compound | ENPP1 | 2.7 | 33 | TR-FRET biochemical assay; HEK293T cellular assay | |
| STF-1084 | ENPP1 | 8.9 | 490 | TR-FRET biochemical assay; MDA-MB-231 cellular assay | |
| QS1 | ENPP1 | 35 | Not Reported | DiFMUP biochemical assay | |
| [R]-STF-1084 | ENPP1 | 10 | Not Reported | TR-FRET biochemical assay | |
| Compound 6 | ENPP1 | 170 | Not Reported | AMP-Glo biochemical assay |
Note: IC50 (half-maximal inhibitory concentration) values from biochemical assays measure the direct inhibitory effect on the ENPP1 enzyme. EC50 (half-maximal effective concentration) values from cellular assays reflect the compound's ability to increase cGAMP levels or activate the STING pathway within a cellular context.
Signaling and Experimental Visualizations
The following diagrams illustrate the key biological pathways and experimental procedures relevant to the study of ENPP1 inhibitors.
Caption: Mechanism of ENPP1 inhibition on the cGAMP-STING signaling pathway.
Caption: A typical experimental workflow for evaluating ENPP1 inhibitors.
Caption: The logical cascade from ENPP1 inhibition to immune response activation.
Detailed Experimental Protocols
The following are representative protocols for the key assays used to characterize and compare ENPP1 inhibitors.
TR-FRET Biochemical Assay for ENPP1 Activity
This assay quantitatively measures the enzymatic activity of ENPP1 through a time-resolved fluorescence resonance energy transfer (TR-FRET) mechanism.
-
Materials:
-
Recombinant human ENPP1 enzyme
-
FAM-cGAMP substrate
-
Tb-antipolyHis antibody
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and BSA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant ENPP1 enzyme, and the test compound.
-
Incubate for 30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the FAM-cGAMP substrate.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and detect the signal by adding the Tb-antipolyHis antibody.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for FAM and 620 nm for Terbium).
-
Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.
-
HEK293T Cellular Assay for STING Activation
This cellular assay measures the ability of an ENPP1 inhibitor to potentiate cGAMP-mediated STING activation in a cellular context.
-
Materials:
-
HEK293T cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
2'3'-cGAMP
-
Test compounds (e.g., this compound)
-
Reagents for downstream analysis (e.g., antibodies for Western blotting of p-IRF3, or a reporter system like Lucia-ISG)
-
96-well cell culture plates
-
-
Procedure:
-
Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 1-2 hours.
-
Add a fixed concentration of exogenous 2'3'-cGAMP to the wells.
-
Incubate the cells for an additional 4-6 hours.
-
Lyse the cells and perform the desired downstream analysis:
-
Western Blot: Measure the levels of phosphorylated IRF3 (a marker of STING activation).
-
Reporter Assay: If using a reporter cell line (e.g., HEK-Blue™ ISG-KO-STING), measure the activity of the secreted luciferase.
-
-
Normalize the results to a vehicle control and plot the dose-response curve to calculate the EC50 value.
-
This guide is intended for informational purposes for a scientific audience. The experimental protocols are provided as examples and may require optimization for specific laboratory conditions.
Comparative Guide to CdnP-IN-1: An Emerging Anti-Tuberculosis Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental findings related to CdnP-IN-1, a novel inhibitor of Mycobacterium tuberculosis (Mtb) cyclic dinucleotide phosphodiesterase (CdnP). The information is intended to support researchers in evaluating its potential as an anti-tuberculosis therapeutic by presenting its performance alongside alternative compounds and established treatments.
Executive Summary
This compound is a potent and selective non-nucleotide inhibitor of the Mtb CdnP enzyme, with an IC50 of approximately 18 µM. This enzyme plays a crucial role in the bacterium's ability to evade the host's innate immune response. By inhibiting CdnP, this compound has the potential to restore the host's ability to recognize and fight the infection. This guide details the signaling pathway of CdnP, the experimental protocols used to characterize this compound, and a comparative analysis of its potency against other CdnP inhibitors and standard tuberculosis drugs.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for this compound and its alternatives.
Table 1: In Vitro Potency of CdnP Inhibitors
| Compound | Target | IC50 (µM) | Source |
| This compound (C82) | Mtb CdnP | ~18 | [1] |
| Macrosporusone A | Mtb CdnP | - | [2] |
| Ligustroflavone | Mtb CdnP | - | [2][3] |
| Neodiosmin | Mtb CdnP | - | [2][3] |
| Rhoifolin | Mtb CdnP | - | [2][3] |
Note: Specific IC50 values for Macrosporusone A, Ligustroflavone, Neodiosmin, and Rhoifolin against CdnP were not available in the searched literature, though they were identified as inhibitors.
Table 2: Minimum Inhibitory Concentrations (MIC) of Standard Anti-Tuberculosis Drugs against M. tuberculosis H37Rv
| Drug | Primary Mechanism of Action | MIC Range (µg/mL) | Source |
| Isoniazid | Inhibits mycolic acid synthesis | 0.03 - 0.06 | [4] |
| Rifampin | Inhibits DNA-dependent RNA polymerase | 0.12 - 0.25 | [4] |
| Pyrazinamide | Disrupts membrane potential and energy production | - | |
| Ethambutol | Inhibits arabinosyl transferase (cell wall synthesis) | - | |
| Bedaquiline | Inhibits ATP synthase | 0.0015 - 2.0 (against M. abscessus) | [5] |
| Clofazimine | Unknown; involves membrane disruption and redox cycling | 0.0625 - 1.0 (against M. abscessus) | [5] |
| Moxifloxacin | Inhibits DNA gyrase | - |
Note: Direct MIC values for this compound against M. tuberculosis are not yet publicly available. A direct comparison of in vitro enzyme inhibition (IC50) with whole-cell bacterial growth inhibition (MIC) should be made with caution as multiple factors influence whole-cell activity.
Signaling Pathway and Mechanism of Action
Mycobacterium tuberculosis employs a sophisticated mechanism to evade the host's innate immune system. The bacterium secretes cyclic dinucleotides, such as cyclic di-AMP (c-di-AMP), which are recognized by the host's STING (Stimulator of Interferon Genes) pathway. This recognition triggers a downstream signaling cascade, leading to the production of type I interferons and an antiviral-like immune response.
To counteract this, Mtb utilizes the phosphodiesterase CdnP to hydrolyze both its own secreted c-di-AMP and the host's cGAMP (cyclic GMP-AMP). This action dampens the STING-mediated immune response, allowing the bacteria to survive and replicate within the host.
This compound acts by directly inhibiting the enzymatic activity of CdnP. By blocking CdnP, this compound is hypothesized to restore the activation of the STING pathway, thereby enhancing the host's ability to detect and eliminate the Mtb infection.
Figure 1: this compound mediated inhibition of Mtb's immune evasion mechanism.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
High-Throughput Screening (HTS) for CdnP Inhibitors
A fluorescence-based assay is a common method for high-throughput screening of phosphodiesterase inhibitors. The protocol outlined below is a representative example of how such a screen might be conducted.
Objective: To identify compounds that inhibit the enzymatic activity of Mtb CdnP.
Materials:
-
Purified recombinant Mtb CdnP enzyme.
-
Fluorescently labeled cyclic dinucleotide substrate (e.g., a fluorescent analog of c-di-AMP).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2).
-
384-well microplates.
-
Compound library.
-
Fluorescence plate reader.
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 50 nL) of each compound from the library into individual wells of a 384-well plate.
-
Enzyme Addition: Add a solution of purified CdnP enzyme in assay buffer to each well.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorescently labeled c-di-AMP substrate to all wells.
-
Reaction Incubation: Incubate the plates at room temperature for a defined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader at appropriate excitation and emission wavelengths.
-
Data Analysis: Wells with high fluorescence (indicating low substrate hydrolysis and thus, enzyme inhibition) are identified as "hits." The percentage of inhibition is calculated relative to positive (no enzyme) and negative (DMSO vehicle) controls.
Figure 2: High-Throughput Screening workflow for CdnP inhibitors.
Selectivity Assays
Objective: To determine the selectivity of this compound for Mtb CdnP over other phosphodiesterases.
Materials:
-
Purified recombinant Mtb CdnP.
-
A panel of other purified phosphodiesterases (e.g., human PDEs, other bacterial PDEs).
-
Appropriate substrates for each phosphodiesterase.
-
Assay buffers specific for each enzyme.
-
This compound.
-
Detection reagents (e.g., reagents for measuring phosphate release or substrate depletion).
Procedure:
-
Enzyme Assays: For each phosphodiesterase in the panel, set up an enzymatic assay in a suitable microplate format.
-
Inhibitor Titration: Test a range of concentrations of this compound against each enzyme.
-
Reaction and Detection: Initiate the reactions and, after a set incubation period, measure the enzyme activity using the appropriate detection method.
-
IC50 Determination: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each enzyme.
-
Selectivity Calculation: The selectivity of this compound is determined by comparing its IC50 value for Mtb CdnP to its IC50 values for the other phosphodiesterases. A significantly higher IC50 for other PDEs indicates selectivity for Mtb CdnP.
Reproducibility and Future Directions
The initial findings for this compound are promising, demonstrating its potency and selectivity in vitro. However, for these findings to be reproducible and for the compound to advance in the drug development pipeline, further studies are essential. These include:
-
Independent validation of the in vitro potency and selectivity by other laboratories.
-
Determination of the Minimum Inhibitory Concentration (MIC) of this compound against various strains of M. tuberculosis, including drug-resistant isolates.
-
In vivo efficacy studies in animal models of tuberculosis to assess the compound's ability to reduce bacterial load and improve disease outcomes.
-
Pharmacokinetic and toxicology studies to evaluate the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
The development of novel anti-tuberculosis drugs with new mechanisms of action, such as this compound, is critical to combat the growing threat of drug-resistant tuberculosis. The data and protocols presented in this guide provide a foundation for further research and development of this promising compound.
References
- 1. Identification of a Mycobacterium tuberculosis Cyclic Dinucleotide Phosphodiesterase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of natural CdnP inhibitors through structure-based virtual screening and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of natural CdnP inhibitors through structure-based virtual screening and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Independent Validation of Novel cGAS-STING Pathway Inhibitors: A Comparative Guide
This guide provides a framework for the independent validation of novel inhibitors targeting the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system. Due to the absence of specific independent validation studies for a compound designated "CdnP-IN-1" in the public domain, this document will focus on the essential validation procedures and comparative analysis against other known STING inhibitors. The methodologies and data presented are synthesized from established protocols and literature on cGAS-STING pathway modulation.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is crucial for detecting cytosolic DNA, which can be a sign of pathogenic invasion or cellular damage.[1] Upon binding to double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) produces the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to STING, a transmembrane protein in the endoplasmic reticulum (ER).[1] This binding initiates a conformational change in STING, leading to its translocation to the Golgi apparatus.[1] In the Golgi, STING activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes, moves to the nucleus, and stimulates the transcription of type I interferons (IFN-I), such as IFN-β.[1] This pathway can also trigger NF-κB activation, resulting in the production of pro-inflammatory cytokines.[1]
Figure 1: The cGAS-STING signaling cascade from cytosolic DNA sensing to Type I IFN gene transcription, indicating the point of action for a STING inhibitor.
Orthogonal Validation Workflow for STING Inhibitors
A robust validation for a novel STING inhibitor should follow a multi-tiered approach, progressing from biochemical assays to cellular and functional readouts. This ensures that the observed effects are specific to the inhibition of the STING pathway.
Figure 2: A multi-level workflow for the orthogonal validation of STING inhibitors.
Key Experimental Protocols for Validation
Detailed methodologies are crucial for the reproducibility of validation studies.[2][3]
Inhibition of STING/TBK1/IRF3 Phosphorylation (Western Blot)
This assay is a gold standard for confirming target engagement within cells.[1] A potent inhibitor should demonstrate a dose-dependent reduction in the phosphorylation of key pathway components.
Protocol:
-
Cell Culture: Plate human monocytic THP-1 cells or HEK293T cells expressing STING (e.g., 1x10^6 cells/well in a 12-well plate).[1]
-
Pre-treatment: Add serial dilutions of the test inhibitor (e.g., 0.1 to 20 µM) or a DMSO vehicle control to the cells. Incubate for 2 hours at 37°C.[1]
-
Stimulation: Add a STING agonist, such as 5 µg/mL of 2'3'-cGAMP, to all wells except for the unstimulated control. Incubate for 3-6 hours.[1]
-
Lysis: Wash the cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), and total protein and loading controls (e.g., STING, TBK1, IRF3, GAPDH).[1]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities using densitometry software. Normalize phosphorylated protein signals to their total protein counterparts and the loading control. Calculate IC50 values from the dose-response curve.[1]
Inhibition of IFN-β Gene Expression (RT-qPCR)
This assay measures the functional downstream consequence of STING inhibition.
Protocol:
-
Follow steps 1-3 from the phosphorylation assay.
-
RNA Extraction: Lyse cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for IFNB1 and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative expression of IFNB1 using the ΔΔCt method, normalized to the housekeeping gene. Determine the IC50 value from the dose-response curve.
Inhibition of Cytokine Production (ELISA)
This assay quantifies the protein-level output of the signaling pathway.
Protocol:
-
Follow steps 1-3 from the phosphorylation assay, but with a longer stimulation period (e.g., 18-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an ELISA for IFN-β or other relevant cytokines (e.g., CXCL10) according to the manufacturer's instructions.
-
Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample. Determine the IC50 value from the dose-response curve.
Comparative Performance of STING Inhibitors
A novel inhibitor should be benchmarked against existing compounds to understand its relative potency and potential advantages.
| Inhibitor | Target | Mechanism of Action | Reported IC50 (IFN-β Reporter Assay) | Cell Permeability | Species Specificity | Reference |
| H-151 | STING | Covalent binding to Cys91, inhibiting palmitoylation | ~1.3 µM (Human) | Yes | Active in human and mouse | [4][5] |
| SN-011 | STING | Binds to the cyclic dinucleotide (CDN) binding pocket | ~0.05 µM (Human) | Yes | Active in human and mouse | [5][6][7] |
| C-176 | STING | Covalent binding to Cys91, inhibiting palmitoylation | Inactive against human STING | Yes | Mouse specific | [5] |
| Compound 18 | STING | Binds to the CDN binding pocket | ~11 µM (Human) | Yes | Not specified | [5] |
| Novel Inhibitor | e.g., STING | e.g., Competitive antagonist | To be determined | To be determined | To be determined |
Note: IC50 values can vary depending on the specific assay conditions and cell type used.
Concluding Remarks
The validation of a novel STING inhibitor requires a systematic and multi-faceted approach. By employing the described experimental protocols, researchers can rigorously assess the inhibitor's mechanism of action, potency, and cellular efficacy. Comparing these findings with data from established inhibitors is essential for contextualizing the novel compound's therapeutic potential for treating STING-associated autoimmune and inflammatory diseases.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Crucial Roles and Research Advances of cGAS-STING Pathway in Cutaneous Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. childrenshospital.org [childrenshospital.org]
- 7. STING inhibitors target the cyclic dinucleotide binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Natural Product Inhibitors of Mycobacterium tuberculosis CdnP
A Guide for Researchers in Drug Development
In the ongoing effort to develop novel therapeutics against tuberculosis, the Mycobacterium tuberculosis phosphodiesterase CdnP has emerged as a critical target. This enzyme plays a key role in bacterial immune evasion by degrading cyclic dinucleotides (CDNs), which are essential signaling molecules in the host's innate immune response. The identification of potent and selective CdnP inhibitors is a promising strategy to counteract this pathogenic mechanism and enhance host-mediated clearance of the bacteria.
This guide provides a comparative overview of recently identified natural product inhibitors of CdnP. While a compound specifically designated "CdnP-IN-1" is not yet described in publicly available literature, this document focuses on a set of natural compounds identified through high-throughput virtual screening and enzymatic assays, which represent the current landscape of CdnP inhibitors. Among these, Ligustroflavone has been noted for its superior inhibitory potency.
Performance Comparison of CdnP Inhibitors
The following table summarizes the key characteristics of identified natural product inhibitors of CdnP. Direct, quantitative head-to-head comparison data such as IC50 or Ki values are not yet publicly available for all compounds. However, their binding affinities have been confirmed to be in the nanomolar to micromolar range, and their relative potency has been qualitatively described.
| Compound | Compound Class | Reported Inhibitory Potency vs. CdnP | Key Findings |
| Ligustroflavone | Flavonoid Glucoside | Superior potency among the identified natural inhibitors.[1] | Demonstrates a dual inhibitory mechanism by competitively occupying the product-binding site and constraining the substrate-binding domain.[1] |
| Rhoifolin | Flavonoid Glucoside | Effective inhibitor.[1] | Shows broad-spectrum activity against bacterial CdnP orthologs with minimal inhibition of host phosphodiesterases.[1] |
| Neodiosmin | Flavonoid Glucoside | Effective inhibitor.[1] | Shares a similar mechanism of action with other identified flavonoid glucosides.[1] |
| Macrosporusone A | Coumarin Derivative | Identified as a CdnP inhibitor.[1] | Represents a different chemical scaffold for CdnP inhibition compared to the flavonoid glucosides.[1] |
Signaling Pathway and Inhibitor Action
The diagram below illustrates the cGAS-STING signaling pathway, which is crucial for the innate immune response to intracellular pathogens. M. tuberculosis releases cyclic dinucleotides (c-di-AMP) and also triggers the host cGAS to produce cGAMP. Both activate the STING pathway, leading to a Type I Interferon response. The bacterial enzyme CdnP degrades these cyclic dinucleotides, effectively dampening the host immune response. CdnP inhibitors, such as Ligustroflavone, block this degradation, thereby restoring STING-mediated immunity.
Caption: CdnP degrades c-di-AMP and cGAMP to inhibit the STING pathway.
Experimental Protocols
The characterization of CdnP inhibitors involves a combination of enzymatic and biophysical assays to determine their inhibitory activity and binding characteristics.
CdnP Enzymatic Activity Inhibition Assay
This protocol outlines a general procedure for measuring the inhibition of CdnP's phosphodiesterase activity using a spectrophotometric method.
Objective: To determine the concentration at which an inhibitor reduces CdnP enzyme activity by 50% (IC50).
Materials:
-
Recombinant purified M. tuberculosis CdnP enzyme.
-
Substrate: c-di-AMP or a suitable chromogenic analog.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, pH 7.5.
-
Test compounds (e.g., Ligustroflavone) dissolved in DMSO.
-
96-well microplate, UV-transparent.
-
Spectrophotometer (plate reader).
Procedure:
-
Reagent Preparation: Prepare a stock solution of the CdnP enzyme in assay buffer. Prepare serial dilutions of the test compound in DMSO, and then dilute further in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid effects on enzyme activity.
-
Assay Reaction:
-
To each well of the microplate, add the assay buffer.
-
Add the test compound solution to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the CdnP enzyme to all wells except the negative control.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add the substrate (c-di-AMP) to all wells to start the reaction.
-
Measurement: Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 260 nm for c-di-AMP degradation) over time. The rate of substrate degradation is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Normalize the velocities to the positive control (100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol describes the use of SPR to measure the direct binding of an inhibitor to CdnP and to determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).
Objective: To quantify the binding affinity and kinetics of a test compound to CdnP.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Recombinant purified M. tuberculosis CdnP (ligand).
-
Test compound (analyte).
-
Immobilization buffers (e.g., sodium acetate, pH 4.5) and reagents (EDC, NHS).
-
Running buffer (e.g., HBS-EP+).
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0).
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the CdnP protein solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active sites on the surface using ethanolamine. A reference flow cell should be prepared similarly but without the CdnP protein to subtract non-specific binding.
-
-
Analyte Binding Measurement:
-
Prepare a series of dilutions of the test compound in the running buffer.
-
Inject the different concentrations of the test compound over the CdnP-immobilized surface and the reference flow cell at a constant flow rate.
-
Monitor the binding response (measured in Resonance Units, RU) in real-time. This includes an association phase during the injection and a dissociation phase when the injection is replaced with running buffer.
-
-
Surface Regeneration: After each binding cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgram data from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting will yield the kinetic parameters ka and kd. The equilibrium dissociation constant (KD) is then calculated as kd/ka.
-
Experimental Workflow for Inhibitor Discovery
The general workflow for identifying and characterizing novel CdnP inhibitors is depicted below. It begins with a large-scale screening to identify initial hits, followed by more detailed assays to confirm and quantify their activity and binding properties.
Caption: A typical workflow for the discovery of CdnP inhibitors.
References
General Experimental Protocols for Assessing Synergy:
An in-depth analysis of the synergistic potential of CdnP-IN-1 with other therapeutic agents is currently unavailable due to the lack of specific information regarding a compound with this exact name in the public domain. It is possible that "this compound" is a novel, not-yet-published compound, a proprietary internal designation, or a typographical error.
For a comprehensive comparison guide to be generated, the correct identity of the therapeutic agent is essential. Once the specific agent is identified, a thorough literature search can be conducted to gather the necessary experimental data on its synergistic effects, combination therapies, and underlying mechanisms of action.
Generally, the evaluation of synergistic effects between therapeutic agents involves a series of preclinical studies, both in vitro and in vivo. These studies are designed to assess whether the combination of drugs results in a greater therapeutic effect than the sum of their individual effects. Key concepts in this evaluation include:
-
Synergy: The interaction of two or more agents to produce a combined effect greater than the sum of their separate effects.
-
Additivity: The combined effect of two or more agents is equal to the sum of their individual effects.
-
Antagonism: The combined effect of two or more agents is less than the sum of their individual effects.
Below are detailed methodologies for key experiments typically cited in studies of therapeutic agent synergy.
1. In Vitro Cytotoxicity Assays (e.g., MTT or CellTiter-Glo® Assay):
-
Objective: To determine the inhibitory effect of single agents and their combinations on cancer cell proliferation.
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of each drug individually and in combination at fixed ratios.
-
After a specified incubation period (e.g., 72 hours), a reagent (MTT or CellTiter-Glo®) is added to the wells.
-
The absorbance or luminescence is measured, which correlates with the number of viable cells.
-
The dose-response curves are plotted, and the IC50 (half-maximal inhibitory concentration) for each agent is calculated.
-
The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1]
-
2. In Vivo Tumor Xenograft Studies:
-
Objective: To evaluate the anti-tumor efficacy of combination therapies in a living organism.
-
Methodology:
-
Immunocompromised mice are subcutaneously or orthotopically implanted with cancer cells.
-
Once tumors reach a palpable size, mice are randomized into different treatment groups: vehicle control, single-agent A, single-agent B, and the combination of A and B.
-
Drugs are administered according to a predetermined schedule and dosage.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
-
The tumor growth inhibition (TGI) is calculated for each group to assess efficacy.
-
Signaling Pathway Analysis:
Understanding the mechanism of synergy often involves investigating the signaling pathways affected by the combination therapy.
Workflow for Signaling Pathway Investigation:
Caption: A typical workflow for investigating the signaling pathways affected by a combination therapy.
Example of a Signaling Pathway Diagram:
The following diagram illustrates a hypothetical synergistic interaction where "Drug A" inhibits a kinase in one pathway, and "Drug B" inhibits a downstream effector in a parallel pathway, leading to a more potent blockade of cell proliferation.
Caption: A diagram illustrating a hypothetical synergistic mechanism of two therapeutic agents.
To proceed with a detailed and accurate comparison guide for "this compound," clarification of the compound's identity is necessary. Upon receiving the correct information, a comprehensive guide will be generated, including quantitative data tables, detailed experimental protocols, and customized visualizations of the relevant signaling pathways.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of CdnP-IN-1
Disclaimer: The toxicological properties of CdnP-IN-1 have not been fully investigated. Due to the presence of the nitronaphthalene functional group, it should be handled as a hazardous substance. The following procedures are based on best practices for handling hazardous research chemicals and information extrapolated from safety data sheets of structurally related compounds. Always consult your institution's Environmental Health & Safety (EHS) department for specific disposal requirements.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound requiring specialized handling. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance.
I. Immediate Safety and Hazard Profile
This compound should be treated as a hazardous substance with the following potential hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Flammability: May be a flammable solid.[1]
-
Environmental Hazard: Potentially toxic to aquatic organisms, with possible long-lasting effects.[1]
-
Irritation: May cause irritation to the eyes, skin, and respiratory tract.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[1]
II. Personal Protective Equipment (PPE) and Waste Handling
Proper PPE is mandatory when handling this compound and its waste.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles. | To protect eyes from splashes or dust. |
| Skin and Body | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use a NIOSH-approved respirator if ventilation is inadequate or dust is generated.[1] | To prevent inhalation of dust or aerosols. |
III. Step-by-Step Disposal Protocol
Step 1: Waste Segregation and Container Selection
-
Designate a specific, clearly labeled hazardous waste container for this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips, contaminated glassware).[1]
-
The container must be made of a compatible material, such as glass or high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[1][2]
-
Crucially, never dispose of this compound waste down the drain. [2]
Step 2: Labeling
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of associated hazards (e.g., "Toxic," "Flammable Solid").[1]
Step 3: Packaging for Disposal
-
Ensure the primary waste container is securely closed to prevent leaks or spills.[1]
-
If disposing of the original product container, ensure it is tightly sealed.[1]
-
Place the primary waste container inside a larger, secondary container with an absorbent material like vermiculite to contain any potential leaks.[1]
Step 4: Storage of Waste
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]
-
This area should be away from incompatible materials.
Step 5: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of the waste through regular trash or other non-hazardous waste streams.
Step 6: Record-Keeping
-
Maintain a detailed record of the amount of this compound disposed of and the date of disposal.[1]
-
Keep all paperwork, including the waste manifest provided by the disposal company, for your records as required by regulations.[1]
IV. Spill Management
In the event of a spill:
-
Evacuate the immediate area and alert colleagues.[1]
-
Ventilate the space.[1]
-
Wear the appropriate PPE as listed in the table above.[1]
-
Contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.[1]
-
Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[1]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[1]
-
Report the spill to your EHS department.[1]
Workflow for Safe Disposal of this compound
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling CdnP-IN-1
This document provides crucial safety and logistical information for the handling and disposal of CdnP-IN-1, a novel compound for research and development purposes. The following guidelines are designed to ensure the safety of laboratory personnel and to provide a clear framework for operational procedures.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, compounds with similar structures are known to present potential hazards upon contact, inhalation, or ingestion. Therefore, a cautious approach is mandated. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile gloves, disposable. Change gloves frequently and when contaminated. |
| Eye Protection | Safety Goggles | Chemical splash goggles. |
| Respiratory Protection | Respirator | Use a properly fitted NIOSH-approved respirator if ventilation is inadequate or if handling powder. |
| Skin and Body Protection | Lab Coat | Flame-retardant lab coat. |
| Closed-toe Shoes | Required at all times in the laboratory. |
Operational Workflow for Handling this compound
The following diagram outlines the standard procedure for personnel preparing to work with and subsequently disposing of this compound. Adherence to this workflow is critical to minimize exposure and contamination risk.
Disposal Plan
All materials contaminated with this compound, including gloves, pipette tips, and empty vials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed container labeled "Hazardous Waste" and with the full chemical name.
-
Liquid Waste: Collect in a sealed, compatible container. Do not mix with other chemical waste unless compatibility has been confirmed.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Emergency Procedures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. |
In all cases of exposure, seek immediate medical attention and provide the medical team with as much information as possible about the compound. This guide should be readily accessible to all personnel working with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
